Dilevalol
描述
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1990.
Structure
3D Structure
属性
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUAFYQXFOLMHL-ACJLOTCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043828 | |
| Record name | (R,R)-Dilevalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75659-07-3, 72487-32-2 | |
| Record name | (+)-Labetalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilevalol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,R)-Dilevalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILEVALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Dilevalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation beta-adrenergic blocking agent with a unique pharmacological profile. Unlike traditional beta-blockers, this compound exhibits a dual mechanism of action, combining non-selective beta-adrenoceptor antagonism with selective partial agonism at the beta-2 adrenoceptor.[1] This distinct combination of activities results in vasodilation and a reduction in peripheral vascular resistance, setting it apart from its predecessors. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underpinning the action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound's therapeutic effects, primarily the reduction of blood pressure, stem from its interaction with the adrenergic nervous system. Its mechanism can be dissected into two principal components:
-
Non-Selective Beta-Adrenoceptor Antagonism: this compound acts as a competitive antagonist at both beta-1 and beta-2 adrenergic receptors.[2][3] The beta-1 receptor antagonism is primarily responsible for the negative chronotropic and inotropic effects on the heart, characteristic of beta-blockers.
-
Selective Beta-2 Adrenoceptor Partial Agonism: Crucially, this compound also functions as a partial agonist at the beta-2 adrenergic receptor.[1][2][4] This intrinsic sympathomimetic activity is selective for the beta-2 receptor subtype and is the primary driver of its vasodilatory effects, leading to a decrease in systemic vascular resistance.[1][4]
Notably, this compound possesses negligible alpha-1 adrenergic blocking activity, a feature that distinguishes it from its parent compound, labetalol.[4][5] It is reported to be 300- to 1,000-fold more potent at beta-adrenoceptors than at alpha-1 adrenoceptors.[2]
Stereochemistry and Pharmacological Activity
Labetalol is a racemic mixture of four stereoisomers. The pharmacological activity is not evenly distributed among these isomers. The (R,R)-isomer is this compound, which is responsible for the majority of the beta-blocking activity and the beta-2 agonist activity.[5][6] In contrast, the (S,R)-isomer is a potent alpha-1 blocker, while the (S,S) and (R,S) isomers are largely inactive.[5] Compared to the racemic mixture of labetalol, this compound is approximately four times more potent as a non-selective beta-antagonist and seven times more potent as a selective beta-2 agonist.[4][5]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the pharmacological activity of this compound. Due to the withdrawal of this compound from the market, comprehensive and standardized quantitative data from a single source is limited. The presented data is a synthesis of information from various preclinical and clinical studies.
| Parameter | Receptor | Value/Activity | Species/System | Reference |
| Beta-Adrenoceptor Antagonism | ||||
| Relative Potency vs. Labetalol | Beta (non-selective) | ~4x more potent | Mixed | [4][5] |
| Beta-2 Adrenoceptor Agonism | ||||
| Relative Potency vs. Labetalol | Beta-2 | ~7x more potent | Mixed | [4][5] |
| Effect | Finger Tremor | Significant increase at 800 mg | Human | [7] |
| Metabolic Effects | Plasma Glucose / Potassium | Rise in glucose, fall in potassium | Human | [8] |
| Alpha-1 Adrenoceptor Antagonism | ||||
| Activity | Alpha-1 | Negligible / No evidence | Human / Animal | [2][7] |
| Relative Potency vs. Beta-receptors | Alpha-1 vs. Beta | 300-1000x less potent | Mixed | [2] |
Signaling Pathways
The dual actions of this compound are mediated through distinct intracellular signaling cascades upon binding to beta-adrenergic receptors.
Beta-2 Adrenergic Receptor Agonist Signaling Pathway (Vasodilation)
The vasodilatory effect of this compound is initiated by its partial agonist activity at beta-2 adrenergic receptors on vascular smooth muscle cells. This triggers a well-defined signaling cascade:
References
- 1. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. The dose dependency of the alpha-adrenoceptor antagonist and beta-adrenoceptor partial agonist activity of this compound and labetalol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the beta 2-agonist properties of this compound: metabolic effects of intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol's Beta-2 Adrenergic Receptor Agonist Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilevalol, the (R,R)-stereoisomer of labetalol, is a non-cardioselective beta-adrenoceptor antagonist that exhibits significant partial agonist activity at the beta-2 adrenergic receptor. This intrinsic sympathomimetic activity is the primary mechanism behind its vasodilatory and antihypertensive effects. Unlike its parent compound, labetalol, this compound has negligible alpha-1 blocking activity. This guide provides a comprehensive overview of the beta-2 adrenergic receptor agonist activity of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a third-generation beta-blocker that combines non-selective beta-adrenoceptor antagonism with a distinct vasodilatory property mediated by its partial agonist activity at beta-2 adrenergic receptors.[1][2][3][4] This dual mechanism of action allows for blood pressure reduction primarily through a decrease in systemic vascular resistance, with minimal impact on heart rate and cardiac output at rest.[5][6] this compound is reported to be approximately four to seven times more potent as a selective beta-2 agonist than labetalol.[2] Its antihypertensive effects are directly related to its dose and plasma concentrations.[7]
Quantitative Pharmacological Data
While specific binding affinity (Ki) and absolute EC50 values for this compound at the beta-2 adrenergic receptor are not consistently reported in publicly available literature, comparative and qualitative data from several studies provide valuable insights into its potency and efficacy.
| Parameter | Value/Observation | Species/System | Reference |
| Beta-2 Agonist Potency | Approximately 4.7 to 7-fold more potent than labetalol. | Guinea-pig trachea | |
| Beta-2 Agonist Activity | Demonstrates significant partial beta-2 adrenoceptor agonist activity. | Human | |
| Vasodilatory Effect | Vasodilator and antihypertensive responses are mediated by a partial agonist action at vascular beta-2 receptors. | Rats and Dogs | [1] |
| Receptor Selectivity | 300- to 1,000-fold more potent at beta- than at alpha-1 adrenergic receptors. | Human myocardium and mammary arteries | [1] |
| Intrinsic Sympathomimetic Activity (ISA) | Possesses more potent ISA than labetalol and shows more beta-2 adrenoceptor selectivity than pindolol. | Guinea-pig trachea and pithed rat | |
| Receptor Down-regulation | Chronic administration leads to down-regulation of lymphocyte beta-2 adrenoceptor density, suggesting predominant beta-2 agonism. | Human | [5] |
Signaling Pathways
The beta-2 adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation. There is also evidence for beta-2 adrenergic receptors coupling to Gi proteins, which can modulate the signaling cascade.
Canonical Gs Signaling Pathway
Caption: Canonical Gs signaling pathway activated by this compound at the β2-adrenergic receptor.
Potential Gi Coupling Pathway
Caption: Potential inhibitory Gi coupling of the β2-adrenergic receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the beta-2 adrenergic receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) to all wells. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).
-
Add increasing concentrations of this compound to the experimental wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Measurement:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-2 adrenergic receptor signaling pathway.
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the beta-2 adrenergic receptor in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C. A full agonist like isoproterenol should be used as a positive control.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of its maximal response) and the Emax (the maximum response).
-
The intrinsic activity (α) can be calculated by comparing the Emax of this compound to the Emax of a full agonist (e.g., isoproterenol), where α = (Emax of this compound) / (Emax of full agonist).
-
Isolated Tissue Bath Assay for Smooth Muscle Relaxation
This ex vivo assay directly measures the functional effect of this compound on smooth muscle relaxation, a key physiological outcome of beta-2 adrenergic receptor agonism.
Methodology:
-
Tissue Preparation:
-
Isolate a tissue rich in beta-2 adrenergic receptors, such as guinea pig trachea or rat aorta.
-
Cut the tissue into strips or rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a stable contraction using a contractile agent (e.g., histamine for trachea, phenylephrine for aorta).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal relaxation induced by a full beta-2 agonist (e.g., isoproterenol) or as a percentage of the initial contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pD2 (-log EC50) value, which is a measure of the drug's potency.
-
Conclusion
This compound's pharmacological profile is characterized by its unique combination of non-selective beta-adrenoceptor blockade and significant partial agonism at the beta-2 adrenergic receptor. This intrinsic sympathomimetic activity at the beta-2 receptor is the cornerstone of its vasodilatory and antihypertensive properties. The experimental methodologies outlined in this guide provide a framework for the in-depth characterization of this compound and other compounds with similar mechanisms of action. Further research to precisely quantify the binding affinity, potency, and intrinsic activity of this compound at the human beta-2 adrenergic receptor would provide a more complete understanding of its molecular pharmacology.
References
- 1. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in lymphocyte beta-adrenoceptor density after this compound oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
(R,R)-Labetalol: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-Labetalol, also known as dilevalol, is one of the four stereoisomers of the antihypertensive drug labetalol.[1][2] While racemic labetalol exhibits a complex pharmacology involving both α- and β-adrenergic receptor blockade, the individual stereoisomers possess distinct pharmacological properties.[3][4] (R,R)-Labetalol is primarily characterized as a non-selective β-adrenoceptor antagonist with an additional unique property of partial agonism at the β2-adrenoceptor.[5][6] This dual action contributes to its vasodilatory effects, differentiating it from many other β-blockers.[6] Its α1-adrenergic blocking activity is considered to be weak or not clinically significant.[5][6] This document provides an in-depth technical overview of the pharmacological profile of (R,R)-Labetalol, including its receptor binding and functional activity, pharmacokinetic properties, and associated signaling pathways.
Receptor Binding Affinity
The affinity of (R,R)-Labetalol for adrenergic receptors has been characterized through radioligand binding assays. These assays determine the concentration of the drug required to occupy 50% of the receptors (Ki). While specific Ki values for (R,R)-Labetalol are not widely reported in publicly available literature, its binding characteristics can be inferred from comparative studies with racemic labetalol and other adrenergic ligands.
Table 1: Receptor Binding Affinity of (R,R)-Labetalol and Other Labetalol Stereoisomers
| Stereoisomer | Receptor | Binding Affinity (Qualitative) | Reference |
| (R,R)-Labetalol (this compound) | β1-adrenoceptor | High | [3][7] |
| (R,R)-Labetalol (this compound) | β2-adrenoceptor | High | [3][6] |
| (R,R)-Labetalol (this compound) | α1-adrenoceptor | Weak/Negligible | [5][6] |
| (S,R)-Labetalol | α1-adrenoceptor | High | [3][4] |
| (S,S)-Labetalol | Adrenergic Receptors | Inactive | [3][4] |
| (R,S)-Labetalol | Adrenergic Receptors | Inactive | [3][4] |
Functional Activity
The functional activity of (R,R)-Labetalol at adrenergic receptors is multifaceted, encompassing both antagonism and partial agonism. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels, are employed to determine the drug's efficacy and potency (EC50 or IC50 values).
Table 2: Functional Activity of (R,R)-Labetalol
| Activity | Receptor | Potency (Qualitative) | Intrinsic Activity | Reference |
| Antagonism | β1-adrenoceptor | Potent (4x > labetalol) | Antagonist | [2][5] |
| Antagonism | β2-adrenoceptor | Potent | Antagonist | [6] |
| Partial Agonism | β2-adrenoceptor | Potent (7x > labetalol) | Partial Agonist | [2][5] |
| Antagonism | α1-adrenoceptor | Weak | Antagonist | [8] |
Signaling Pathways
The pharmacological effects of (R,R)-Labetalol are mediated through its interaction with G-protein coupled adrenergic receptors, leading to the modulation of downstream signaling cascades.
β-Adrenergic Receptor Antagonism (β1 and β2)
As a non-selective β-adrenoceptor antagonist, (R,R)-Labetalol competitively inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine to β1 and β2 receptors. This blockade at β1-receptors in the heart leads to a decrease in heart rate and contractility. The antagonism at β2-receptors can influence various physiological processes, including bronchodilation and vasodilation.
References
- 1. Effects of this compound, a beta-adrenoceptor antagonist with intrinsic sympathetic activity in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – Chiralpedia [chiralpedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 5. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol: A Technical Deep Dive into the Stereoisomer of Labetalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R)-stereoisomer of labetalol, represents a fascinating case study in stereopharmacology and drug development. Labetalol, a widely used antihypertensive agent, is a racemic mixture of four stereoisomers, each possessing distinct pharmacological properties. This compound was developed as a single-isomer drug with the aim of providing a more favorable therapeutic profile by isolating the desired pharmacological activities and minimizing others. This technical guide provides an in-depth analysis of this compound's core pharmacology, its relationship to labetalol's other stereoisomers, and the experimental methodologies used to characterize these compounds. It also delves into the clinical findings and the ultimate withdrawal of this compound from the market, offering valuable insights for modern drug development.
The Stereoisomeric Landscape of Labetalol
Labetalol has two chiral centers, resulting in four stereoisomers: (R,R), (S,R), (R,S), and (S,S). The pharmacological activity of labetalal is a composite of the individual actions of these isomers. This compound is the (R,R)-isomer.[1] The separation of these stereoisomers revealed a distinct distribution of adrenergic receptor activity among them.
dot
References
Dilevalol's Market Withdrawal: A Technical Review of the Underlying Hepatotoxicity
Kenilworth, NJ – August 9, 1990 – Schering-Plough Corporation today announced the withdrawal of its antihypertensive agent, dilevalol (Unicard), from the market and the discontinuation of its worldwide registration program.[1] The decision was prompted by accumulating evidence of drug-induced liver injury, a significant safety concern that emerged during post-marketing surveillance and late-phase clinical trials. This in-depth guide provides a technical analysis of the history of this compound's withdrawal for researchers, scientists, and drug development professionals, detailing the available clinical data, experimental protocols, and the pharmacological underpinnings of its therapeutic action and subsequent safety concerns.
This compound, the R,R-stereoisomer of labetalol, was developed as a novel antihypertensive agent with a unique dual mechanism of action: non-selective beta-adrenergic blockade and selective beta-2-adrenergic receptor agonism.[2][3] This profile was intended to provide effective blood pressure control through vasodilation without the reflex tachycardia often associated with other vasodilators.[2] Clinical trials had demonstrated its efficacy to be comparable to or greater than other established antihypertensives of the time, including beta-blockers like atenolol and propranolol, ACE inhibitors such as captopril, and the calcium channel blocker nifedipine.[2][4]
The Emergence of Hepatotoxicity: Clinical Evidence
The initial clinical trial program for this compound, involving over 2,000 patients, suggested a favorable safety profile with common adverse effects being fatigue (2.5%), nausea (1.9%), headache (1.8%), and dizziness (1.7%).[4] However, the post-marketing phase and a Phase IV trial conducted in Portugal brought to light a concerning incidence of hepatotoxicity.
By the time of its withdrawal, a total of 17 cases of liver toxicity had been reported to Schering-Plough out of more than 176,000 patients treated with the drug.[1] While the absolute number was small, the nature and potential severity of the reactions were significant.
Quantitative Data Summary
Details regarding the specific clinical parameters of the reported hepatotoxicity cases are not extensively available in published literature. The following table summarizes the key figures related to the withdrawal of this compound.
| Parameter | Value | Source |
| Total Reported Cases of Liver Toxicity | 17 | [1] |
| Total Patients Treated Worldwide | >176,000 | [1] |
| Primary Reason for Withdrawal | Increasing incidence of hepatotoxicity | [1] |
| Markets Where this compound was Launched | Japan and Portugal | [1] |
| Year of Withdrawal | 1990 | [1] |
While specific patient data is scarce, case reports of liver injury associated with labetalol, of which this compound is an isomer, often describe a hepatocellular pattern of injury with significant elevations in serum aminotransferases (ALT and AST).[5][6][7] The latency to onset of liver injury with labetalol has been reported to be between 4 and 16 weeks.[5] One case report of labetalol-induced hepatotoxicity in a pregnant woman documented ALT levels of 206 U/L and AST levels of 524 U/L.[6][7]
Experimental Protocols
Detailed experimental protocols from the large-scale clinical trials of this compound are not readily accessible. However, summaries of the trial designs have been published. Furthermore, a key experimental protocol investigating the potential immunological basis of this compound-induced liver injury has been described.
Clinical Trial Design Overview
The clinical development program for this compound included a series of randomized, double-blind, comparative trials.
-
Patient Population: Patients with mild, moderate, and severe essential hypertension were enrolled in various studies.
-
Comparators: this compound was compared against placebo and several active drugs, including atenolol, propranolol, metoprolol, captopril, and nifedipine.[2][4]
-
Dosage: Oral doses of this compound typically ranged from 200 mg to 800 mg once daily, with doses up to 1600 mg daily being investigated.[4][8]
-
Duration: Treatment duration in these trials ranged from four weeks to one year.[4]
-
Efficacy Endpoints: The primary efficacy endpoint was the reduction in supine and standing systolic and diastolic blood pressure.
-
Safety Monitoring: Safety assessments included the recording of adverse events and monitoring of laboratory parameters, including liver function tests.
Investigation of Immune-Mediated Hepatotoxicity
A study investigating a case of this compound-induced liver injury employed a Lymphocyte Transformation Test (LTT) to explore the possibility of an immune-mediated mechanism.
Experimental Workflow: Lymphocyte Transformation Test
Caption: Workflow for the Lymphocyte Transformation Test.
The protocol involved the following steps:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from the patient with suspected this compound-induced liver injury and from a healthy control subject.
-
Preparation of Test Sera: Serum samples were collected from a healthy volunteer before and after the intake of this compound. This was done to present this compound and its metabolites in a more physiologically relevant context.
-
Cell Culture: The patient's and the healthy subject's PBMCs were cultured in the presence of:
-
A solution of this compound.
-
Serum from the volunteer collected before this compound intake.
-
Serum from the volunteer collected after this compound intake.
-
-
Measurement of Lymphocyte Proliferation: Lymphocyte proliferation was assessed to determine if the patient's immune cells were sensitized to this compound or its metabolites.
The results of this study showed a significant proliferative response of the patient's lymphocytes when exposed to the serum containing this compound metabolites, suggesting an immunological basis for the liver injury.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effect is based on its interaction with adrenergic receptors. Its withdrawal due to hepatotoxicity highlights the importance of understanding the full spectrum of a drug's pharmacological activity.
Antihypertensive Mechanism of Action
This compound's primary mechanism of action involves two key pathways:
-
Non-selective Beta-Adrenergic Blockade: this compound blocks beta-1 and beta-2 adrenergic receptors. Blockade of beta-1 receptors in the heart reduces heart rate and cardiac output, contributing to the antihypertensive effect.
-
Selective Beta-2-Adrenergic Agonism: Unlike most beta-blockers, this compound acts as an agonist at beta-2 adrenergic receptors in the peripheral vasculature. This leads to vasodilation and a reduction in systemic vascular resistance, which is the main mechanism of its antihypertensive action.
Signaling Pathway of this compound at the Beta-2 Adrenergic Receptor
References
- 1. SCHERING-PLOUGH UNICARD (this compound) NDA APPLICATION IS WITHDRAWN [insights.citeline.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labetalol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Labetalol-Induced Hepatotoxicity during Pregnancy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antihypertensive effect of this compound is directly related to dose and plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation non-cardioselective beta-adrenoceptor antagonist.[1] It uniquely combines this beta-blocking activity with significant partial agonism at beta-2 adrenergic receptors, resulting in vasodilation and a reduction in peripheral vascular resistance.[1][2] This dual mechanism of action contributes to its antihypertensive effects without causing a significant change in heart rate at rest.[1][3] This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Core Pharmacokinetic and Bioavailability Data
The pharmacokinetic profile of this compound has been characterized in healthy volunteers and hypertensive patients. The drug is rapidly and completely absorbed after oral administration, but it undergoes extensive first-pass metabolism, leading to low systemic bioavailability of the unchanged drug.[2][3][4]
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | Value | Subject Population | Dosing Regimen | Source |
| Tmax (Time to Maximum Concentration) | 1.4 hours | Healthy Male Volunteers | 200 mg single dose | [4] |
| Faster after 15th dose vs 1st dose | Healthy Subjects | 50 mg twice daily for 8 days | [5] | |
| Cmax (Maximum Concentration) | 62 ng/mL | Healthy Male Volunteers | 200 mg single dose | [4] |
| Dose-dependent increase | Healthy Subjects | 25 mg, 50 mg, 100 mg single doses | [6] | |
| Elimination Half-life (t½) | 8.3 - 12 hours | Healthy Volunteers | Single oral dose | [2][4] |
| ~12 hours | Not specified | Not specified | [3] | |
| ~15 hours (steady-state) | Not specified | Long-term therapy | [7] | |
| 15-18 hours | Not specified | Not specified | [8] | |
| AUC (Area Under the Curve) | Dose-dependent increase | Healthy Subjects | 25 mg, 50 mg, 100 mg single doses | [6] |
| Increased by 20% with cimetidine | Nine Subjects | 400 mg daily for 7 days | [9] | |
| Greater after 15th dose vs 1st dose | Healthy Subjects | 50 mg twice daily for 8 days | [5] | |
| Absolute Bioavailability | 11 - 14% | Healthy Male Volunteers | 200 mg oral vs 50 mg IV | [4] |
| ~12% | Normotensive and Hypertensive Volunteers | Single oral and IV doses | [2] | |
| Increased by 11% with cimetidine | Nine Subjects | 400 mg daily for 7 days | [9] |
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Parameter | Value | Subject Population | Dosing Regimen | Source |
| Elimination Half-life (t½) | 12 hours | Healthy Male Volunteers | 50 mg infusion | [4] |
| 11.7 ± 2.7 hours | Nine Subjects | 50 mg single dose | [9] | |
| Total Body Clearance | 23.2 mL/min/kg | Healthy Male Volunteers | 50 mg infusion | [4] |
| 29.8 ± 5.7 ml/min/kg | Nine Subjects | 50 mg single dose | [9] | |
| Volume of Distribution (Vd) | 24.6 L/kg | Healthy Male Volunteers | 50 mg infusion | [4] |
| 16.6 ± 4.1 L/kg | Nine Subjects | 50 mg single dose | [9] | |
| 17 to 25 L/kg | Not specified | Not specified | [7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Assay for this compound in Plasma and Urine
A sensitive and specific HPLC method has been developed for the quantification of this compound in biological fluids.[3]
-
Sample Preparation:
-
This compound is extracted from plasma or urine via liquid-liquid partition into diethyl ether under mildly alkaline conditions.
-
The drug is then back-extracted into a dilute acid solution.[3]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase 150 x 4.1 mm column packed with a spherical (5 µm) macroporous copolymer (PRP-1) is used for separation.[3]
-
Detection: Fluorimetric detection is employed.
-
-
Quantification:
-
The method demonstrates a linear detector response for this compound concentrations typically observed in clinical studies.[3]
-
The lower limit of reliable quantification is 1 ng/mL in plasma and 20 ng/mL in urine.[3]
-
The intra-assay precision (coefficient of variation) is less than 6% in plasma and less than 4% in urine.[3]
-
Clinical Pharmacokinetic and Efficacy Studies
The pharmacokinetic properties and antihypertensive efficacy of this compound have been evaluated in various clinical trials.
-
Study Design: The studies have included randomized, double-blind, placebo-controlled, and crossover designs.[4][6][9]
-
Subject Population: Participants have included healthy volunteers and patients with mild to moderate essential hypertension.[4][6]
-
Dosing Regimens:
-
Pharmacodynamic Assessments:
-
Blood pressure and heart rate are measured at supine and standing positions.
-
Standardized treadmill tests are used to assess cardiac beta-blockade.[9]
-
-
Sample Collection: Blood and urine samples are collected at predetermined intervals over a period of up to 60 hours post-dose to determine drug concentrations.[4]
Visualizations
Signaling Pathway
Caption: this compound's beta-2 adrenergic receptor agonist activity leading to vasodilation.
Experimental Workflows
Caption: Workflow for a single-dose oral pharmacokinetic study of this compound.
Caption: Randomized crossover design for determining the absolute bioavailability of this compound.
References
- 1. Role of beta 2-receptor stimulation in the peripheral vascular actions of the antihypertensive this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assay for this compound in human plasma and urine using a PRP-1 column and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The safety and efficacy of once-daily this compound in patients with mild hypertension: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of this compound (II). The pharmacokinetic, pharmacodynamic, and tolerance studies of this compound during repeated administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound compared with propranolol and placebo for systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol's Pharmacodynamic Profile in Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dilevalol, the R,R'-stereoisomer of labetalol, is an antihypertensive agent with a unique dual mechanism of action: non-selective beta-adrenergic blockade and selective beta-2 adrenergic agonism.[1][2][3] This combination results in a reduction of systemic vascular resistance, which is the primary mechanism for its blood pressure-lowering effect, with minimal impact on heart rate and cardiac output at rest.[2][4] Clinical trials have demonstrated its efficacy in treating mild to severe hypertension, with a safety and tolerability profile comparable to other established antihypertensive agents. This guide provides an in-depth overview of the pharmacodynamics of this compound, presenting quantitative data from key clinical studies, detailed experimental protocols, and visualizations of its signaling pathway and clinical trial workflows.
Mechanism of Action and Signaling Pathway
This compound's antihypertensive effect is achieved through its interaction with adrenergic receptors. It acts as an antagonist at beta-1 and beta-2 adrenergic receptors and as a partial agonist at beta-2 adrenergic receptors.[3][5] This dual action leads to both a reduction in the effects of sympathomimetic amines (beta-blockade) and vasodilation (beta-2 agonism). Notably, this compound has negligible alpha-1 blocking activity.[3]
The beta-1 adrenergic blockade primarily affects the heart, reducing heart rate and contractility, which contributes to its antihypertensive effect, particularly during exercise. The more prominent effect, however, stems from its beta-2 adrenergic agonism in the peripheral vasculature. This stimulates the Gs alpha-subunit of the G-protein coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. This vasodilation decreases total peripheral resistance, the main contributor to elevated blood pressure in essential hypertension.[4]
Receptor Binding Affinity
This compound's pharmacologic activity is defined by its specific binding profile to adrenergic receptors. It is a potent, non-selective beta-adrenoceptor antagonist and a selective beta-2 adrenoceptor partial agonist with negligible affinity for alpha-1 adrenoceptors.[3][6]
| Receptor Subtype | This compound's Activity | Relative Potency |
| Beta-1 (β1) | Antagonist | Four times more potent as a nonselective beta antagonist than labetalol.[7] |
| Beta-2 (β2) | Partial Agonist | Seven-fold more potent as a selective beta-2 agonist than labetalol.[7] |
| Alpha-1 (α1) | Negligible Antagonism | 300- to 1,000-fold more potent at beta- than at alpha 1-adrenergic receptors.[6] |
Quantitative Pharmacodynamic Effects
Numerous clinical trials have quantified the hemodynamic effects of this compound in hypertensive patients. The following tables summarize these findings in comparison to placebo and other antihypertensive agents.
Table 1: Hemodynamic Effects of this compound vs. Placebo
| Parameter | This compound | Placebo | Study Population | Study Reference |
| Supine Blood Pressure (mmHg) | ↓ 12/5 | No significant change | 19 patients with isolated systolic hypertension | [7] |
| Standing Blood Pressure (mmHg) | ↓ 9/3 | No significant change | 19 patients with isolated systolic hypertension | [7] |
| Intravenous Blood Pressure (mmHg) | ↓ 11/9 | ↓ 2/1 | 16 subjects with moderate hypertension | [8] |
| Heart Rate (beats/min) | No significant change | No significant change | 19 patients with isolated systolic hypertension | [7] |
Table 2: Comparative Hemodynamic Effects of this compound and Other Antihypertensives
| Comparator | This compound Effect | Comparator Effect | Key Findings | Study Reference |
| Atenolol | ↓ 12 mmHg (MAP) | ↓ 12 mmHg (MAP) | This compound reduced systemic vascular resistance, while atenolol did not. This compound had a lesser effect on heart rate reduction. | [9] |
| Propranolol | ↓ Mean Arterial Pressure | No significant change | This compound significantly reduced blood pressure, while propranolol did not at the doses studied. Cardiac index was unchanged with this compound but reduced with propranolol. | [10] |
| Nifedipine | Similar reduction in resting BP | Similar reduction in resting BP | This compound was more effective at limiting the exercise-induced rise in systolic blood pressure and heart rate. | [3] |
| Captopril | ↓ 10.7 mmHg (MBP) | ↓ 9.2 mmHg (MBP) | Both drugs demonstrated similar efficacy in reducing mean blood pressure. | [11] |
| Metoprolol | Equal blood pressure reduction | Equal blood pressure reduction | This compound was associated with a regression of left ventricular hypertrophy, which was not observed with metoprolol. | [12] |
MAP: Mean Arterial Pressure; MBP: Mean Blood Pressure
Experimental Protocols
The clinical evaluation of this compound involved numerous randomized, double-blind, controlled trials. Below is a summary of a representative experimental protocol.
Example Clinical Trial: this compound vs. Placebo in Mild Hypertension
-
Study Design: A placebo-controlled, double-blind, randomized study.[6]
-
Patient Population: Patients with mild hypertension, defined as a supine diastolic blood pressure of 95-105 mmHg.[6]
-
Methodology:
-
Washout Phase: A 4-week placebo run-in period to establish baseline blood pressure.[6]
-
Randomization: Patients were randomized to receive either placebo (n=14) or this compound (n=15).[6]
-
Titration Phase: this compound was initiated at 100 mg once daily and titrated upwards to 800 mg/day to achieve a target blood pressure (supine diastolic pressure < 90 mmHg or a reduction of ≥ 10 mmHg).[6]
-
Maintenance Phase: Patients continued on their effective dose for a 4-week maintenance period.[6]
-
-
Hemodynamic Measurements: Blood pressure and heart rate were measured in both supine and standing positions.
-
Primary Endpoints: The primary efficacy endpoints were the change from baseline in systolic and diastolic blood pressure. Safety and tolerability were also assessed.
Clinical Efficacy and Safety
Across multiple clinical trials, this compound, typically administered once daily in doses of 200-800 mg, has been shown to be a safe and effective treatment for mild to severe hypertension.[6][12] Its antihypertensive efficacy is comparable to that of other established agents, including ACE inhibitors and other beta-blockers.[2] A notable advantage of this compound is its low incidence of orthostatic hypotension, a common side effect of agents with alpha-1 blocking properties.[3] The most frequently reported adverse effects are generally mild and include fatigue, nausea, headache, and dizziness.[13]
Conclusion
This compound's unique pharmacodynamic profile, characterized by non-selective beta-blockade and selective beta-2 agonism, offers an effective approach to managing hypertension. Its primary mechanism of reducing systemic vascular resistance through vasodilation distinguishes it from traditional beta-blockers. The extensive clinical trial data supports its efficacy and safety, positioning it as a valuable therapeutic option for a broad range of hypertensive patients. Further research into its long-term effects on cardiovascular remodeling and outcomes would be beneficial.
References
- 1. This compound – Chiralpedia [chiralpedia.com]
- 2. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the beta 2-agonist properties of this compound: metabolic effects of intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of labetalol, a combined ?-and ?-blocking agent, relevant to the treatment of myocardial ischemia [ouci.dntb.gov.ua]
- 9. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dose dependency of the alpha-adrenoceptor antagonist and beta-adrenoceptor partial agonist activity of this compound and labetalol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in severe hypertension. A multicenter trial of bolus intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol: A Comprehensive Technical Guide on its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation beta-adrenergic antagonist with a unique pharmacological profile characterized by non-selective beta-blockade and selective beta-2 partial agonism, resulting in vasodilation.[1][2] This dual mechanism of action positioned it as a promising antihypertensive agent. Despite its therapeutic potential, this compound was withdrawn from the market shortly after its introduction due to concerns about hepatotoxicity.[3] This guide provides an in-depth technical overview of this compound's molecular structure, physicochemical properties, pharmacology, and the experimental methodologies used to characterize this compound.
Molecular Structure and Identification
This compound is one of the four stereoisomers of labetalol.[3] Its specific spatial arrangement is crucial to its distinct pharmacological activity compared to the racemic mixture of labetalol.
-
Chemical Name: 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide[4]
-
IUPAC Name: 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide[4][5]
-
CAS Number: 75659-07-3[4]
-
Stereochemistry: (R,R)-isomer of labetalol[3]
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited, some properties can be inferred from its parent compound, labetalol.
| Property | Value | Source |
| Molecular Weight | 328.41 g/mol | [6][7] |
| Melting Point | ~181°C (for Labetalol HCl, with decomposition) | [3] |
| pKa | 9.3 (for Labetalol) | [8][9] |
| LogP | 2.7 - 3.1 (for Labetalol) | [8] |
| Solubility | Soluble in DMSO. Labetalol HCl is sparingly soluble in water and ethanol. | [10] |
Pharmacological Properties
This compound's unique pharmacology stems from its dual action on the adrenergic system.
| Property | Description | Source |
| Mechanism of Action | Non-selective β-adrenergic antagonist and a selective β₂-adrenergic partial agonist. The β₂-agonism leads to vasodilation and a reduction in peripheral vascular resistance. | [1][2] |
| Adrenoceptor Selectivity | Non-selective for β₁ and β₂ receptors (antagonism). Selective for β₂ receptors (partial agonism). Negligible α₁-blocking activity. | [2][11] |
| Intrinsic Sympathomimetic Activity (ISA) | Possesses significant partial β₂-agonist activity. | [11] |
| Pharmacodynamics | Reduces blood pressure by decreasing systemic vascular resistance, with minimal effect on heart rate and cardiac output. | [1][2] |
| Potency | As a selective β₂-agonist, it is seven-fold more potent than the racemic mixture of labetalol. As a nonselective β-antagonist, it is four times more potent. | [1][12] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been well-characterized in human studies.
| Parameter | Value | Source |
| Absorption | Rapidly and completely absorbed following oral administration. | [6][7][11] |
| Bioavailability | ~11-14% due to extensive first-pass metabolism. | [6][7] |
| Time to Peak Plasma Concentration (Tmax) | 1.4 hours (oral) | [6] |
| Peak Plasma Concentration (Cmax) | 62 ng/mL (200 mg oral dose) | [6] |
| Volume of Distribution (Vd) | 24.6 L/kg (intravenous) | [6] |
| Protein Binding | Approximately 50% (for Labetalol) | [13] |
| Metabolism | Extensively metabolized in the liver, primarily through conjugation to glucuronide metabolites. | [13] |
| Elimination Half-life (t₁/₂) | 8.3 hours (oral), 12 hours (intravenous) | [6] |
| Clearance | 23.2 mL/min/kg (intravenous) | [6] |
| Excretion | Metabolites are excreted in the urine and feces. | [13] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Plasma and Urine Concentration
A sensitive and specific HPLC method was developed for the quantitative determination of this compound in human plasma and urine.
-
Sample Preparation:
-
This compound is extracted from plasma or urine via liquid-liquid partition into diethyl ether under slightly alkaline conditions.
-
The drug is then back-extracted into a dilute acid solution.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase PRP-1 column (150 x 4.1 mm, 5 µm).
-
Mobile Phase: A suitable mixture of organic solvent and buffer to achieve separation.
-
Detection: Fluorimetric detection, which provides high sensitivity.
-
-
Quantitation:
-
The method demonstrated linearity for this compound concentrations typically observed after therapeutic doses (100-800 mg).
-
The lower limit of quantitation was 1 ng/mL in plasma and 20 ng/mL in urine.
-
Intra-assay precision was high, with a coefficient of variation below 6% in plasma and 4% in urine.
-
Radioligand Binding Assay for Adrenergic Receptor Affinity
To determine the binding affinity of this compound for β₁ and β₂-adrenergic receptors, a competitive radioligand binding assay can be employed.
-
Materials:
-
Membrane preparations from tissues or cells expressing β₁ and β₂-adrenergic receptors.
-
A suitable radioligand, such as [¹²⁵I]-iodocyanopindolol.
-
Varying concentrations of unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the affinity of this compound for the receptor.
-
Signaling Pathways and Logical Relationships
This compound's Dual-Action Mechanism at the Adrenergic Receptor
References
- 1. High-performance liquid chromatographic assay for this compound in human plasma and urine using a PRP-1 column and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Buy this compound | 75659-07-3 | >98% [smolecule.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
Dilevalol: A Comprehensive Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation beta-blocker with a unique pharmacological profile, exhibiting both non-selective β-adrenergic antagonism and selective β2-adrenergic agonism. This dual mechanism of action contributes to its vasodilatory and antihypertensive effects. This technical guide provides an in-depth overview of the stereoselective synthesis of this compound, detailed analytical methodologies for its characterization, and an exploration of its mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of cardiovascular drugs.
Introduction
This compound is a specific stereoisomer of labetalol, a drug used for the management of hypertension.[1] Labetalol has two chiral centers, resulting in four stereoisomers: (R,R), (S,S), (R,S), and (S,R).[1] this compound, the (R,R)-isomer, is primarily responsible for the β-blocking activity of labetalol and also possesses vasodilatory properties due to its partial β2-agonist activity.[2][3] Understanding the synthesis and characterization of this specific isomer is crucial for the development of more selective and effective antihypertensive agents.
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound, the (R,R)-isomer of labetalol, is critical to obtaining the desired pharmacological activity while minimizing potential side effects from other inactive or differently acting stereoisomers. A key strategy for this synthesis involves the use of chiral starting materials to control the stereochemistry at the two chiral centers. A reported method for the stereoselective synthesis of all four isomers of labetalol provides a pathway to obtain pure this compound.[2]
Synthetic Pathway Overview
The synthesis of this compound can be approached through the coupling of two key chiral synthons: a protected (R)-5-(2,3-epoxypropoxy)benzamide derivative and (R)-N-(1-methyl-3-phenylpropyl)amine. The following diagram illustrates the logical workflow of this synthetic approach.
Caption: A logical workflow for the stereoselective synthesis of this compound.
Experimental Protocols
While the full detailed experimental protocol from the primary literature is not publicly available, a general procedure based on established chemical principles for similar syntheses is provided below. Researchers should refer to the original publication by Gold et al. (1982) for precise experimental conditions.[2]
Step 1: Synthesis of (R)-5-(oxiran-2-ylmethoxy)benzamide
-
To a solution of salicylamide in a suitable aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for a specified time to ensure complete formation of the phenoxide.
-
Add (R)-epichlorohydrin dropwise to the reaction mixture at 0 °C.
-
The reaction is then stirred at an elevated temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (R)-5-(oxiran-2-ylmethoxy)benzamide.
Step 2: Synthesis of this compound ((R,R)-Labetalol)
-
A solution of (R)-5-(oxiran-2-ylmethoxy)benzamide and (R)-N-(1-methyl-3-phenylpropyl)amine in a suitable protic solvent (e.g., ethanol) is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in an appropriate organic solvent and washed with a dilute acid solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude this compound.
-
The final product is purified by recrystallization or column chromatography to yield pure this compound.
Characterization of this compound
The characterization of this compound is essential to confirm its identity, purity, and stereochemical integrity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating the stereoisomers of labetalol and confirming the enantiomeric purity of this compound.
Table 1: HPLC Method for Chiral Separation of Labetalol Stereoisomers
| Parameter | Condition |
| Column | Bakerbond BDC-C18 (5 µm, 25 x 0.46 cm i.d.) |
| Mobile Phase | Acetonitrile + 0.3 mol/L Sodium Acetate (25:75, v/v) with 0.3 mM helical NIL4 chelate, pH 6.0 |
| Flow Rate | 1.2 mL/min |
| Temperature | 25°C |
| Detection | UV at 230 nm |
| Elution Order | (R,S)-labetalol, (S,R)-labetalol, (S,S)-labetalol, (R,R)-labetalol (this compound) |
Source: Adapted from a study on the direct separation of labetalol stereoisomers.[4]
Spectroscopic Analysis
Spectroscopic methods provide crucial information about the chemical structure of this compound. While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the structure and data on related compounds.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Expected Key Features |
| 1H NMR | Aromatic protons, signals for the two chiral methine protons, methylene protons adjacent to the nitrogen and oxygen, and the methyl group protons. |
| 13C NMR | Aromatic carbons, two distinct signals for the chiral carbons, and signals for the other aliphatic carbons. |
| IR (Infrared) | Broad O-H and N-H stretching bands, C=O stretching of the amide, aromatic C=C stretching, and C-O stretching bands. |
| Mass Spectrometry (MS) | A molecular ion peak ([M+H]+) at m/z 329.1865, with characteristic fragmentation patterns. |
Experimental Protocols for Characterization
Chiral HPLC Analysis
-
Prepare the mobile phase as described in Table 1 and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Dissolve a reference standard of labetalol and the synthesized this compound sample in the mobile phase.
-
Inject the solutions onto the column and record the chromatograms.
-
Identify the peak corresponding to this compound based on the elution order and compare the retention time with the reference standard.
-
Calculate the enantiomeric excess of the synthesized this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its antihypertensive effects through a dual mechanism: non-selective β-adrenergic receptor blockade and selective β2-adrenergic receptor agonism.[3][5] This leads to a reduction in peripheral vascular resistance without a significant change in heart rate.
Signaling Pathway
The signaling pathway of this compound involves its interaction with β1- and β2-adrenergic receptors.
Caption: Signaling pathway of this compound's dual action on adrenergic receptors.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The stereoselective synthesis is key to obtaining the pharmacologically active (R,R)-isomer. A combination of chiral HPLC and spectroscopic techniques is essential for the complete characterization and quality control of this compound. The unique dual mechanism of action, involving both β-blockade and β2-agonism, underscores its potential as a valuable therapeutic agent for hypertension. Further research and development in this area may lead to the discovery of even more selective and potent cardiovascular drugs.
References
- 1. Optimized separation of β-blockers with multiple chiral centers using capillary electrochromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Dilevalol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R)-isomer of labetalol, is a third-generation beta-adrenergic antagonist with a unique pharmacological profile. Unlike its parent compound, this compound exhibits both non-selective beta-adrenoceptor blockade and selective beta-2-adrenoceptor partial agonism. This dual mechanism of action results in vasodilation and a reduction in peripheral resistance, contributing to its antihypertensive effects without the reflex tachycardia often associated with other vasodilators. This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its pharmacodynamics, pharmacokinetics, and toxicology in various animal models. The information is presented to aid researchers and professionals in the field of drug development in understanding the foundational science of this compound.
Pharmacodynamics
This compound's primary mechanism of action involves the blockade of beta-1 and beta-2 adrenergic receptors and the partial agonism of beta-2 adrenergic receptors.[1][2][3] This unique combination of activities leads to a reduction in blood pressure primarily through vasodilation, with minimal impact on heart rate.
Receptor Binding and Potency
| Parameter | Receptor | Species/Tissue | Value | Reference |
| Relative Potency | β-adrenoceptors vs. α1-adrenoceptors | Human Myocardium and Mammary Arteries | 300- to 1,000-fold greater for β | [1] |
| Beta-Antagonist Potency | Non-selective β-adrenoceptors | Dogs, Rats, Isolated Tissues | Similar to propranolol | [1] |
| Beta-2 Agonist Potency | β2-adrenoceptors | - | Seven-fold more potent than labetalol | [4] |
In Vivo Efficacy in Animal Models
This compound has been shown to be an effective antihypertensive agent in various preclinical models of hypertension.
-
Spontaneously Hypertensive Rats (SHR): Oral doses of this compound ranging from 2.5 to 50 mg/kg significantly reduced blood pressure in SHR.[1] This effect was primarily due to a reduction in peripheral resistance, with no significant change in cardiac output or heart rate.[1]
-
Dogs with Renal Hypertension: Antihypertensive activity has also been observed in dogs with experimentally induced renal hypertension.[1]
The vasodilator and antihypertensive effects of this compound are attributed to its partial agonist activity at vascular beta-2 receptors. This has been confirmed by the inhibition of these effects by the non-selective beta-blocker propranolol and the beta-2 selective antagonist ICI 118,551.[1]
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with beta-1 and beta-2 adrenergic receptor signaling pathways.
Beta-1 Adrenergic Receptor Blockade
By blocking beta-1 adrenergic receptors, primarily in the heart, this compound antagonizes the effects of catecholamines like norepinephrine and epinephrine. This leads to a decrease in heart rate and contractility, contributing to its antihypertensive effect.
Beta-2 Adrenergic Receptor Partial Agonism
This compound's vasodilatory effect is a result of its partial agonist activity at beta-2 adrenergic receptors located on vascular smooth muscle. This leads to smooth muscle relaxation and a decrease in peripheral resistance.
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in preclinical species, although detailed quantitative data in rats and dogs are limited in the publicly available literature. Human pharmacokinetic data are provided for context.
| Parameter | Species | Route | Dose | Cmax | Tmax | AUC | Bioavailability | t½ (elimination) | Reference |
| This compound | Human | Oral | 200 mg | 62 ng/mL | 1.4 h | - | 11-14% | 8.3 h | [5] |
| This compound | Human | IV | 50 mg | - | - | - | - | 12 h | [5] |
| This compound | Human | Oral | - | - | - | - | ~12% | 8-12 h | [6] |
| This compound | Human | - | - | - | - | - | - | ~15 h (steady state) | [7] |
| Labetalol (for comparison) | Rat | Oral | - | - | - | - | - | - | - |
| Labetalol (for comparison) | Dog | Oral | - | - | - | - | - | - | - |
Note: Specific preclinical pharmacokinetic parameters for this compound in rats and dogs (Cmax, Tmax, AUC) were not available in the reviewed literature. The table includes human data for reference.
This compound is rapidly and completely absorbed after oral administration, but it undergoes extensive first-pass metabolism, resulting in a low oral bioavailability of approximately 12% in humans.[6][8] The elimination half-life in humans is around 12 hours, which allows for once-daily dosing.[8]
Toxicology
Preclinical safety evaluations of this compound have indicated a low order of acute toxicity.
| Species | Route | LD50 | Reference |
| Labetalol (as reference) | Mouse | Oral | ~600 mg/kg |
| Labetalol (as reference) | Rat | Oral | >2 g/kg |
| Labetalol (as reference) | Mouse | IV | 50-60 mg/kg |
| Labetalol (as reference) | Rat | IV | 50-60 mg/kg |
| Labetalol (as reference) | Rat | IV | 66 mg/kg |
| Labetalol (as reference) | Rabbit | IV | 43 mg/kg |
Note: LD50 values are for the racemic mixture labetalol, as specific values for this compound were not found in the reviewed literature. This compound is the (R,R)-isomer of labetalol.
In a 2-year study in rats, there was no evidence of oncogenicity. The primary findings in multidose oral studies in rats were an increase in heart weight, which was not associated with microscopic changes, and the presence of intraalveolar macrophages in the lungs at higher doses.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are generalized workflows for key experimental models used in the evaluation of this compound.
Spontaneously Hypertensive Rat (SHR) Model Workflow
Renal Hypertensive Dog Model Workflow
A common method for inducing renal hypertension in dogs is the two-kidney, one-clip (2K1C) Goldblatt model.
Hemodynamic Measurements in Conscious Dogs: To obtain accurate and reliable data, direct blood pressure measurement using implantable telemetry devices is often preferred in preclinical dog studies.[9] This allows for continuous monitoring in conscious, unrestrained animals, minimizing stress-induced artifacts. Alternatively, indirect methods such as oscillometry or Doppler ultrasonography can be used, but require careful technique and acclimatization of the animal to the procedure.[10][11]
Conclusion
The preclinical data for this compound characterize it as a potent antihypertensive agent with a novel mechanism of action that combines non-selective beta-blockade with selective beta-2 partial agonism. This profile leads to effective blood pressure reduction primarily through vasodilation, without significant effects on heart rate. While the available preclinical pharmacokinetic and toxicology data are somewhat limited in the public domain, the overall profile suggests a compound with a predictable and manageable safety margin. The experimental models and protocols described provide a framework for the continued investigation and understanding of this and similar cardiovascular drugs. This comprehensive guide serves as a valuable resource for researchers and professionals dedicated to advancing cardiovascular drug development.
References
- 1. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioavailability of this compound in normotensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labetalol [dailymed.nlm.nih.gov]
- 7. Clinical pharmacokinetics and kinetic-dynamic relationships of this compound and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datasci.com [datasci.com]
- 10. Blood pressures obtained by indirect measurement in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACVIM consensus statement: Guidelines for the identification, evaluation, and management of systemic hypertension in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Vasodilation Assays of Dilevalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R')-isomer of labetalal, is an antihypertensive agent with a unique pharmacological profile. It exhibits non-selective β-adrenergic receptor antagonism combined with selective β2-adrenergic receptor agonism.[1][2][3] This selective β2-agonism is the primary mechanism behind its vasodilatory effects, leading to a reduction in peripheral vascular resistance.[2][4] Understanding the in vitro vasodilatory properties of this compound is crucial for drug development and mechanistic studies.
These application notes provide detailed protocols for assessing the vasodilatory effects of this compound in vitro, focusing on the isolated aortic ring assay. Furthermore, methods for investigating the downstream signaling pathways, including the measurement of cyclic guanosine monophosphate (cGMP) and endothelial nitric oxide synthase (eNOS) phosphorylation, are described.
Mechanism of Action: Vasodilation Signaling Pathway
This compound induces vasodilation primarily through an endothelium-dependent mechanism. The binding of this compound to β2-adrenergic receptors on endothelial cells initiates a signaling cascade that results in the production of nitric oxide (NO). NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC) to produce cGMP. Increased cGMP levels lead to the activation of protein kinase G (PKG), which ultimately causes smooth muscle relaxation and vasodilation.
References
- 1. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of this compound is directly related to dose and plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dilevalol in the Spontaneously Hypertensive Rat (SHR) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R)-isomer of labetalol, is a cardiovascular agent with a unique dual mechanism of action: nonselective β-adrenergic blockade and selective β2-adrenergic partial agonism.[1][2][3][4] This combination results in vasodilation and a reduction in total peripheral resistance, leading to a decrease in blood pressure without a significant change in heart rate or cardiac output.[2][3] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized inbred rat strain that serves as a model for human essential hypertension. These application notes provide detailed protocols for evaluating the antihypertensive effects of this compound in the SHR model.
Mechanism of Action
This compound's primary antihypertensive effect is mediated through its partial agonist activity at β2-adrenergic receptors located on vascular smooth muscle.[1][2][5] This stimulation leads to smooth muscle relaxation and vasodilation, thereby lowering blood pressure.[3][6] Concurrently, its nonselective β-blocking activity helps to mitigate potential reflex tachycardia.
Data Presentation
Table 1: Effects of Oral and Intravenous this compound on Blood Pressure in Spontaneously Hypertensive Rats
| Route of Administration | Dose (mg/kg) | Change in Blood Pressure (mmHg) | Reference |
| Oral | 10 | ↓ 19 ± 3 | [5] |
| Oral | 25 | ↓ 37 ± 5 | [5] |
| Intravenous | 3 | ↓ 58 ± 8 | [5] |
Note: Values are presented as mean ± SEM. The decrease (↓) represents the reduction in mean arterial pressure.
Experimental Protocols
Experimental Workflow
Protocol 1: Acute Antihypertensive Effect of Orally Administered this compound in SHR
Objective: To determine the acute dose-dependent effect of a single oral dose of this compound on blood pressure and heart rate in conscious SHR.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age, with established hypertension.
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes
-
Animal scale
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12-h light-dark cycle, 22 ± 2°C) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Baseline Measurements: Acclimate the rats to the blood pressure measurement procedure for 3-5 days prior to the study to minimize stress-induced fluctuations. On the day of the experiment, record stable baseline systolic blood pressure, diastolic blood pressure, and heart rate.
-
Drug Preparation: Prepare this compound solutions in the chosen vehicle at the desired concentrations (e.g., to deliver 10 mg/kg and 25 mg/kg in a volume of 5 mL/kg). A vehicle control group should also be prepared.
-
Administration: Weigh each rat and administer the calculated volume of the this compound solution or vehicle via oral gavage.
-
Post-Dose Monitoring: Measure blood pressure and heart rate at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each treatment group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Chronic Antihypertensive Effect of Orally Administered this compound in SHR
Objective: To evaluate the long-term efficacy of daily oral this compound administration on blood pressure, heart rate, and potential development of tolerance in SHR.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), typically starting at a younger age (e.g., 6-8 weeks) at the onset of hypertension development.
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles and syringes
-
Animal scale
-
Blood pressure measurement system (radiotelemetry is preferred for chronic studies to reduce stress).
Procedure:
-
Animal Acclimation and Baseline: Follow steps 1 and 2 from Protocol 1. If using telemetry, implant transmitters at least one week prior to the start of the study to allow for full recovery.
-
Drug Preparation: Prepare this compound solutions and vehicle as described in Protocol 1.
-
Chronic Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 4-8 weeks).
-
Monitoring:
-
Tail-Cuff: If using the tail-cuff method, measure blood pressure and heart rate at least once weekly, at the same time of day to minimize diurnal variations.
-
Telemetry: For telemetry, continuous data can be collected. It is recommended to average data over specific time periods (e.g., 24-hour, light cycle, dark cycle) for analysis.
-
-
Data Analysis: Plot the time course of blood pressure and heart rate changes for each group. At the end of the study, compare the final blood pressure and heart rate values between the treatment and control groups using appropriate statistical tests.
Protocol 3: Blood Pressure Measurement by Tail-Cuff Plethysmography
Objective: To non-invasively measure systolic and diastolic blood pressure in conscious rats.
Procedure:
-
Acclimation: It is crucial to acclimate the rats to the restrainer and the tail-cuff procedure for several days before actual measurements are taken. This minimizes stress and improves the accuracy of the readings.[7]
-
Warming: Gently warm the rat's tail to increase blood flow, which is necessary for detecting the pulse. This can be done using a warming chamber or an infrared lamp.
-
Restraint: Place the rat in an appropriate-sized restrainer.
-
Cuff Placement: Place the occlusion cuff and the volume-pressure recording sensor on the base of the rat's tail.
-
Measurement: The system will automatically inflate and deflate the cuff. The systolic pressure is recorded when the pulse reappears during deflation, and the diastolic pressure is determined by a change in the pulse waveform.
-
Data Collection: Obtain several consecutive readings and average them to get a stable measurement for that time point.
Protocol 4: Blood Pressure Measurement by Radiotelemetry
Objective: To continuously and accurately measure blood pressure and heart rate in freely moving, conscious rats.
Procedure:
-
Transmitter Implantation: This is a surgical procedure that should be performed under anesthesia and with appropriate aseptic technique. The telemetry transmitter's catheter is typically implanted into the abdominal aorta, and the body of the transmitter is secured in the abdominal cavity.
-
Recovery: Allow the rats to recover from surgery for at least one week before starting any experimental procedures.
-
Data Acquisition: The telemetry receiver, placed under the rat's cage, continuously records the signals from the implanted transmitter. The data is then processed by a computer system.
-
Data Analysis: The continuous data can be analyzed to determine mean arterial pressure, systolic and diastolic pressure, and heart rate over various time intervals. This method avoids the stress associated with restraint and handling.[8][9][10][11]
Concluding Remarks
The SHR model is a valuable tool for investigating the antihypertensive properties of this compound. The protocols outlined above provide a framework for conducting both acute and chronic studies. For chronic studies, radiotelemetry is the preferred method for blood pressure monitoring to ensure the collection of high-quality, stress-free data. Careful attention to animal welfare, proper acclimation, and consistent experimental procedures are essential for obtaining reliable and reproducible results. The unique vasodilatory and β-blocking properties of this compound make it an interesting compound for cardiovascular research.
References
- 1. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. ahajournals.org [ahajournals.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Telemetry monitoring of hemodynamic effects induced over time by adenosine agonists in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telemonitoring and/or self-monitoring of blood pressure in hypertension (TASMINH4): protocol for a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Dilevalol in Human Plasma
Introduction
Dilevalol, the (R,R)-isomer of labetalol, is a potent adrenergic antagonist with both α- and β-blocking activities. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed protocols for the determination of this compound in human plasma using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorimetric detection. The methods described are sensitive, specific, and suitable for routine analysis in a clinical or research setting.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a validated HPLC method for this compound quantification in plasma, based on published literature.[1][2]
| Parameter | Method 1 |
| Analyte | This compound |
| Internal Standard | Not specified in detail, but used. |
| Matrix | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction |
| HPLC Column | PRP-1 (macroporous copolymer), 150 x 4.1 mm, 5 µm |
| Detection | Fluorimetric |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Linearity Range | 1 - 800 ng/mL |
| Intra-assay Precision (CV%) | < 6% |
| Inter-assay Precision (CV%) | < 4.6% (for a similar method for labetalol)[2] |
| Selectivity | Selective against other β-blockers.[1] |
Experimental Workflow
The overall workflow for the quantification of this compound in plasma involves sample preparation followed by HPLC analysis.
References
- 1. High-performance liquid chromatographic assay for this compound in human plasma and urine using a PRP-1 column and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay for labetalol in human plasma using a PRP-1 column and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorescence Detection of Dilevalol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R)-isomer of Labetalol, is a third-generation beta-blocker with vasodilating properties mediated by β2-adrenoceptor agonism.[1] Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the determination of this compound in human plasma and urine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method is sensitive, specific, and suitable for routine analysis in a clinical or research setting.
Principle
This method utilizes the intrinsic fluorescence of the this compound molecule for detection and quantification. Following extraction from the biological matrix, this compound is separated from endogenous components by reversed-phase HPLC. The eluate is then passed through a fluorescence detector, where the molecule is excited by a specific wavelength of light and the resulting emitted light is measured. The intensity of the emitted fluorescence is directly proportional to the concentration of this compound in the sample.
Data Presentation
The following tables summarize the quantitative data for the fluorescence detection of this compound in human plasma and urine based on a validated HPLC method.[4]
Table 1: HPLC-Fluorescence Method Parameters for this compound Analysis
| Parameter | Plasma | Urine | Reference |
| Limit of Quantitation (LOQ) | 1 ng/mL | 20 ng/mL | [4] |
| Linearity Range | 1 - 800 ng/mL | 20 - 400 ng/mL | [4] |
| Intra-Assay Precision (CV%) | < 6% | < 4% | [4] |
Table 2: Spectrofluorimetric Properties and Recovery Data for Labetalol (as a proxy for this compound)
| Parameter | Wavelength/Value | Reference |
| Native Fluorescence Excitation (λex) | 312 nm | [2] |
| Native Fluorescence Emission (λem) | 432 nm | [2] |
| Derivatized Fluorescence Excitation (λex) | 335 nm | [3] |
| Derivatized Fluorescence Emission (λem) | 420 nm | [3] |
| Recovery from Plasma (derivatized) | 101.27 ± 4.97% | [3] |
| Recovery from Urine (derivatized) | 100.10 ± 3.44% | [3] |
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Internal Standard (e.g., a suitable beta-blocker not co-administered)
-
Diethyl Ether (HPLC Grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or equivalent)
-
Phosphate Buffer
-
Human Plasma (Drug-free)
-
Human Urine (Drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence Detector
-
Reversed-Phase HPLC Column (e.g., PRP-1, 150 x 4.1 mm, 5 µm)[4]
-
Centrifuge
-
Vortex Mixer
-
Evaporator (e.g., Nitrogen stream)
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated method for this compound extraction from plasma and urine.[4]
For Human Plasma:
-
To 1.0 mL of plasma in a centrifuge tube, add a known amount of internal standard.
-
Add 0.5 mL of 1 M NaOH to alkalinize the sample.
-
Add 5.0 mL of diethyl ether.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Vortex for 30 seconds.
-
Inject a suitable volume (e.g., 50 µL) into the HPLC system.
For Human Urine:
-
To 1.0 mL of urine in a centrifuge tube, add a known amount of internal standard.
-
Follow steps 2-10 as described for plasma sample preparation.
HPLC-Fluorescence Analysis
-
Column: PRP-1 (150 x 4.1 mm, 5 µm) or equivalent reversed-phase column.[4]
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer) at an appropriate pH to achieve good separation. The exact ratio should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Fluorescence Detector Wavelengths:
-
Excitation: 312 nm (for native fluorescence) or 335 nm (if derivatization is used).
-
Emission: 432 nm (for native fluorescence) or 420 nm (if derivatization is used).
-
-
Injection Volume: 50 µL.
Visualizations
Caption: Workflow for this compound extraction from biological samples.
Caption: Principle of fluorescence detection for this compound.
References
- 1. Pharmacokinetics and bioavailability of this compound in normotensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic assay for this compound in human plasma and urine using a PRP-1 column and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol's Binding Affinity to Beta-Adrenergic Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the binding affinity of dilevalol to beta-1 (β1) and beta-2 (β2) adrenergic receptors. This document includes a summary of available binding data, detailed experimental protocols for assessing binding affinity, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound, the (R,R)-stereoisomer of labetalol, is a third-generation beta-blocker with a unique pharmacological profile. It exhibits non-selective beta-adrenoceptor antagonism combined with selective partial agonism at the beta-2 adrenoceptor.[1][2][3] This dual mechanism of action contributes to its antihypertensive effects by reducing peripheral vascular resistance without significantly compromising cardiac output.[2] Understanding the specific binding affinities of this compound for β1 and β2 receptors is crucial for elucidating its therapeutic actions and potential side effects.
Data Presentation: Binding Affinity of Labetalol Stereoisomers
| Compound/Isomer | Receptor Subtype | Reported Potency/Activity | Reference |
| This compound (R,R-isomer) | β1-adrenergic | Potent antagonist | [4][5] |
| β2-adrenergic | Potent antagonist with partial agonist activity | [1][2][3] | |
| Labetalol (racemic) | β-adrenergic | Non-selective antagonist | [6] |
| α1-adrenergic | Antagonist | [6] | |
| SR-isomer | α1-adrenergic | Most potent α1-blocking activity | [4] |
| β-adrenergic | Antagonist activity | [4] | |
| RS-isomer | α/β-adrenergic | Intermediate blocking profile | [4] |
| SS-isomer | α/β-adrenergic | Weak antagonist activity | [4] |
Experimental Protocols
The gold standard for determining the binding affinity of a ligand to its receptor is the radioligand binding assay. Below are detailed protocols for performing saturation and competition binding assays to characterize the interaction of this compound with β1 and β2-adrenergic receptors.
Protocol 1: Membrane Preparation from Tissues or Cultured Cells
This protocol describes the isolation of cell membranes containing β-adrenergic receptors.
Materials:
-
Tissue (e.g., heart, lung) or cultured cells expressing β-adrenergic receptors
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Protease inhibitor cocktail
-
Dounce homogenizer or polytron
-
High-speed centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Mince the tissue or harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the tissue or cell pellet in ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Homogenize the suspension using a Dounce homogenizer (for cells) or a polytron (for tissue) on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Store the membrane preparations at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This assay determines the total number of receptors (Bmax) and the dissociation constant (Kd) of the radioligand.
Materials:
-
Membrane preparation (from Protocol 1)
-
Radioligand (e.g., [¹²⁵I]iodocyanopindolol - a non-selective β-antagonist)
-
Non-labeled competitor (e.g., propranolol) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Set up a series of assay tubes.
-
To each tube, add a constant amount of membrane preparation (e.g., 20-50 µg of protein).
-
Add increasing concentrations of the radioligand to the tubes.
-
For the determination of non-specific binding, add a high concentration of a non-labeled competitor (e.g., 1 µM propranolol) to a parallel set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine Bmax and Kd.
Protocol 3: Competition Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound (this compound) for the receptor.
Materials:
-
Same as for the saturation binding assay
-
Test compound (this compound) at various concentrations
Procedure:
-
Set up a series of assay tubes.
-
To each tube, add a constant amount of membrane preparation and a fixed concentration of the radioligand (typically at or near its Kd).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Include tubes for determining total binding (radioligand only) and non-specific binding (radioligand + high concentration of a non-labeled competitor).
-
Incubate, filter, and measure radioactivity as described in the saturation binding assay protocol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Experimental workflow for determining receptor binding affinity.
Caption: Canonical beta-adrenergic receptor signaling pathway.
References
- 1. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
Dilevalol Studies in Isolated Human Myocardium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R)-isomer of labetalol, is a third-generation beta-adrenoceptor antagonist with vasodilating properties.[1] Its pharmacological profile is characterized by non-selective beta-adrenoceptor blockade and selective beta-2-adrenoceptor partial agonism.[2][3] These dual actions make it a subject of interest for cardiovascular research, particularly in understanding its direct effects on the human myocardium. This document provides a summary of findings from studies on isolated human myocardial preparations and detailed protocols for replicating and extending this research.
Data Presentation
Table 1: Effects of this compound on Beta-Adrenoceptor Mediated Responses in Isolated Human Atrial Myocardium
| Parameter | Agonist/Antagonist | Blockade Conditions | Observation | Quantitative Data |
| Intrinsic Sympathomimetic Activity (ISA) | This compound (10⁻⁸ to 10⁻⁵ M) | β1-adrenoceptors blocked (300 nM CGP 20712A) | No significant increase in force of contraction. | Not available in cited literature. |
| β2-adrenoceptors blocked (50 nM ICI 118551) | No significant increase in force of contraction. | Not available in cited literature. | ||
| Beta-Antagonist Activity | Noradrenaline (in the presence of this compound) | - | Marked antagonism of β-adrenoceptor mediated responses. | pA₂ values not available in cited literature. |
| Adrenaline (in the presence of this compound) | - | Marked antagonism of β-adrenoceptor mediated responses. | pA₂ values not available in cited literature. |
Data summarized from studies on human right atrial appendages.[4]
Table 2: Beta-Adrenoceptor Binding Affinity of this compound in Human Myocardium
| Receptor Subtype | Ligand | Tissue Source | Ki (nM) |
| Beta-1 Adrenoceptor | This compound | Human Myocardium | Data not available in cited literature. |
| Beta-2 Adrenoceptor | This compound | Human Myocardium | Data not available in cited literature. |
Table 3: Effects of Labetalol (Parent Compound of this compound) on Adenylyl Cyclase Activity in Isolated Rat Heart
| Condition | Labetalol Concentration | Tissue | Effect on cAMP Levels |
| Ischemic Myocardium | 5.0 µM | Isolated Perfused Rat Heart | Reduction |
| 7.5 µM | Further Reduction | ||
| Uninvolved Myocardium | 5.0 µM | Reduction | |
| 7.5 µM | Further Reduction |
Note: Data on the direct effect of this compound on adenylyl cyclase activity in isolated human myocardium is not available in the cited literature. The data presented here for labetalol in a rat model may provide some insight into the potential class effect.[6]
Signaling Pathways and Experimental Workflow
Figure 1: this compound's mechanism of action at β-adrenoceptors.
Figure 2: Workflow for studying this compound in isolated myocardium.
Experimental Protocols
Protocol 1: Assessment of Inotropic Effects of this compound in Isolated Human Atrial Myocardium
Objective: To determine the direct effects of this compound on the contractility of isolated human atrial muscle strips.
Materials:
-
Human right atrial appendages obtained from patients undergoing cardiac surgery.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
This compound hydrochloride.
-
(-)-Isoprenaline hydrochloride.
-
Selective β1-adrenoceptor antagonist (e.g., CGP 20712A).
-
Selective β2-adrenoceptor antagonist (e.g., ICI 118551).
-
Phenoxybenzamine.
-
Organ bath system with force transducers.
Procedure:
-
Tissue Preparation: Immediately place human right atrial appendages in chilled Krebs-Henseleit solution. Carefully dissect the tissue into four parallel strips.[4]
-
Mounting: Mount each strip in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Attach one end to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic adjustments of tension to a baseline of 1-1.5 g.
-
Receptor Blockade (for specific ISA testing):
-
To study β1-adrenoceptor mediated effects, incubate tissues with a selective β2-antagonist (e.g., 50 nM ICI 118551) for 30 minutes.[4]
-
To study β2-adrenoceptor mediated effects, incubate tissues with a selective β1-antagonist (e.g., 300 nM CGP 20712A) for 30 minutes.[4]
-
Incubate all tissues with 5 µM phenoxybenzamine to block α-adrenoceptors and catecholamine uptake.[4]
-
-
Assessment of Intrinsic Sympathomimetic Activity (ISA):
-
After the blockade incubation period, add cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ M) to the organ bath at regular intervals.
-
Record the force of contraction at each concentration.
-
At the end of the this compound concentration-response curve, add a saturating concentration of (-)-isoprenaline to determine the maximal inotropic response.
-
-
Assessment of Beta-Antagonist Activity:
-
In separate, non-pre-blocked tissue preparations, obtain a baseline contractile force.
-
Incubate the tissues with a fixed concentration of this compound for 30-60 minutes.
-
Perform a cumulative concentration-response curve for a non-selective beta-agonist like (-)-isoprenaline or a selective agonist (noradrenaline for β1, adrenaline for β2 in the presence of the corresponding selective blocker).
-
-
Data Analysis:
-
Express the inotropic responses to this compound as a percentage of the maximal response to (-)-isoprenaline.[4]
-
For antagonist studies, construct dose-response curves for the agonist in the absence and presence of this compound. Calculate the pA₂ value to quantify antagonist potency.
-
Protocol 2: Beta-Adrenoceptor Binding Assay in Human Myocardial Membranes
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors in human myocardial tissue.
Materials:
-
Frozen human ventricular or atrial tissue.
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).
-
This compound hydrochloride.
-
Selective β1- and β2-adrenoceptor antagonists (e.g., CGP 20712A and ICI 118551, respectively).
-
Non-selective beta-blocker for determining non-specific binding (e.g., propranolol).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw and mince the myocardial tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membrane fraction.
-
Resuspend the pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a series of tubes, add a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a non-selective beta-blocker (e.g., propranolol) to a separate set of tubes.
-
To differentiate between β1 and β2 binding, perform competition assays in the presence of a fixed concentration of a selective antagonist for the other subtype.
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Analyze the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: Adenylyl Cyclase Activity Assay in Human Myocardial Membranes (Hypothetical Application for this compound)
Objective: To assess the effect of this compound on basal and stimulated adenylyl cyclase activity in human myocardial membranes.
Materials:
-
Human myocardial membrane preparation (as in Protocol 2).
-
Assay buffer containing ATP, MgCl₂, and a phosphodiesterase inhibitor (e.g., IBMX).
-
This compound hydrochloride.
-
Adenylyl cyclase stimulators (e.g., (-)-isoprenaline, forskolin).
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Assay Setup:
-
In a series of microcentrifuge tubes, prepare the reaction mixture containing assay buffer and the myocardial membrane preparation.
-
-
Experimental Conditions:
-
Basal Activity: Add vehicle control.
-
This compound Effect on Basal Activity: Add increasing concentrations of this compound.
-
Stimulated Activity: Add a fixed concentration of a stimulator (e.g., isoprenaline or forskolin).
-
This compound Effect on Stimulated Activity: Add a fixed concentration of a stimulator in the presence of increasing concentrations of this compound.
-
-
Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by heating or adding a stop solution.
-
-
cAMP Quantification:
-
Centrifuge the tubes to pellet the protein.
-
Measure the cAMP concentration in the supernatant using a suitable cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of cAMP produced to the protein concentration and the reaction time.
-
Compare the adenylyl cyclase activity in the presence of this compound to the basal and stimulated levels.
-
Disclaimer
The information provided in these application notes and protocols is for research purposes only. The experimental procedures should be carried out by qualified personnel in a laboratory setting. While based on published literature, these protocols may require optimization for specific experimental conditions. No direct studies on the effect of this compound on adenylyl cyclase in isolated human myocardium were identified; the provided protocol is a general method that could be adapted for this purpose.
References
- 1. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (R,R-labetalol) compared with nifedipine on heart rate, blood pressure and muscle blood flow at rest and on exercise in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on human atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic action of labetalol and its effect on adenine metabolism in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Canine Cardiac Purkinje Fiber Assay: Investigating the Effects of Dilevalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The canine cardiac Purkinje fiber assay is a critical in vitro model for assessing the electrophysiological effects of pharmacological compounds on the heart's conduction system. Purkinje fibers are specialized cardiac muscle cells that play a crucial role in the rapid propagation of electrical impulses throughout the ventricles, ensuring synchronized contraction. Due to their unique ionic current properties, they are particularly sensitive to drug-induced changes in action potential duration (APD) and can be predictive of proarrhythmic risk.
This document provides detailed application notes and protocols for utilizing the canine cardiac Purkinje fiber assay to investigate the effects of Dilevalol, a non-selective beta-adrenergic receptor antagonist with selective beta-2 adrenergic receptor agonist activity. These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of cardiac safety pharmacology and drug discovery.
Data Presentation: Electrophysiological Effects of this compound on Canine Purkinje Fibers
The following tables summarize the quantitative data on the effects of this compound on key electrophysiological parameters in isolated canine cardiac Purkinje fibers.
Table 1: Effect of this compound on Action Potential Duration (APD) in Canine Purkinje Fibers
| This compound Concentration | Change in APD | Observations |
| ≤ 10⁻⁶ M | No significant change | At lower concentrations, this compound does not alter the action potential duration in normal Purkinje fibers.[1] |
| 10⁻⁵ M | Prolonged total APD | At higher concentrations, this compound leads to a prolongation of the total action potential duration.[1] |
Table 2: Effect of this compound on the Maximum Rate of Depolarization (dV/dtmax) in Canine Purkinje Fibers
| This compound Concentration | Change in dV/dtmax | Observations |
| ≤ 10⁻⁶ M | No significant change | This compound at lower concentrations does not affect the maximum upstroke velocity of the action potential.[1] |
| 10⁻⁵ M | Rate-dependent decrease | At a higher concentration, this compound causes a rate-dependent reduction in dV/dtmax, indicating a potential for conduction slowing at faster heart rates.[1] |
Table 3: Beta-Adrenergic Blocking Activity of this compound in Canine Purkinje Fibers
| This compound Concentration | Beta Blockade Effect | Observations |
| 10⁻⁹ M | Slight beta blockade | This compound exhibits beta-blocking properties even at nanomolar concentrations.[1] |
| 10⁻⁶ M | Maximal (~90%) beta blockade | At micromolar concentrations, this compound produces a significant and near-maximal beta-adrenergic blockade.[1] |
Experimental Protocols
Isolation and Preparation of Canine Cardiac Purkinje Fibers
This protocol describes the dissection and preparation of canine Purkinje fibers for in vitro electrophysiological recording using standard microelectrode techniques.
Materials:
-
Canine heart
-
Normal Tyrode's solution (see composition below)
-
Dissection microscope
-
Fine dissection tools (forceps, scissors)
-
Small tissue bath with stimulating and recording electrode ports
-
Platinum stimulating electrodes
-
Glass microelectrodes
-
Micromanipulators
-
Amplifier and data acquisition system
Tyrode's Solution Composition:
| Component | Concentration (mM) |
| NaCl | 131 |
| KCl | 4 |
| CaCl₂ | 2 |
| MgCl₂ | 0.5 |
| NaHCO₃ | 18 |
| NaH₂PO₄ | 1.8 |
| Dextrose | 5.5 |
The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4 at 37°C.
Procedure:
-
Heart Extraction: Euthanize a healthy adult mongrel dog according to institutionally approved protocols. Rapidly excise the heart and place it in chilled, oxygenated Tyrode's solution.
-
Fiber Dissection: Under a dissection microscope, open the ventricles to expose the endocardial surface. Identify the free-running Purkinje fibers (false tendons). Carefully dissect a thin, unbranched Purkinje fiber strand (approximately 5-10 mm in length and 0.5-1 mm in diameter).
-
Mounting: Transfer the isolated Purkinje fiber to a small tissue bath continuously perfused with oxygenated Tyrode's solution maintained at 37°C. Secure both ends of the fiber to the bottom of the chamber, ensuring it is slightly stretched to mimic its physiological state.
-
Equilibration: Allow the preparation to equilibrate for at least 60 minutes before starting the experiment, ensuring a stable resting membrane potential.
Microelectrode Recording of Action Potentials
This protocol outlines the procedure for intracellular recording of action potentials from canine Purkinje fibers.
Materials:
-
Prepared canine Purkinje fiber in a tissue bath
-
Glass microelectrodes (filled with 3 M KCl, tip resistance of 10-20 MΩ)
-
Micromanipulator
-
High-input impedance amplifier
-
Oscilloscope and data acquisition system
-
Stimulator
Procedure:
-
Microelectrode Impalement: Using a micromanipulator, carefully advance a glass microelectrode to impale a cell within the Purkinje fiber. A successful impalement is indicated by a sharp negative drop in the recorded potential, representing the resting membrane potential (typically -80 to -90 mV).
-
Stimulation: Stimulate the preparation using bipolar platinum electrodes placed near one end of the fiber. Use square wave pulses of 1-2 ms duration at a voltage slightly above the threshold required to elicit an action potential. A constant pacing cycle length (e.g., 1000 ms) is typically used for baseline recordings.
-
Data Acquisition: Record the transmembrane action potentials using a suitable data acquisition system. The following parameters are typically measured:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Rate of Depolarization (dV/dtmax)
-
Action Potential Duration at 50% and 90% repolarization (APD₅₀ and APD₉₀)
-
-
Drug Application: After obtaining stable baseline recordings, introduce this compound into the perfusing Tyrode's solution at the desired concentrations. Allow sufficient time for the drug effect to reach a steady state before recording the post-drug action potentials.
-
Washout: After the drug application period, perfuse the tissue with drug-free Tyrode's solution to observe the reversibility of the drug's effects.
Visualizations
Signaling Pathway of this compound in Cardiac Purkinje Fibers
This compound acts as a non-selective beta-adrenergic antagonist and a selective beta-2 adrenergic agonist. Its effects on cardiac Purkinje fibers are mediated through its interaction with beta-adrenergic signaling pathways.
Caption: this compound's dual action on β-adrenergic receptors.
Experimental Workflow for Canine Purkinje Fiber Assay
The following diagram illustrates the key steps involved in conducting a canine Purkinje fiber assay to evaluate the effects of a test compound like this compound.
Caption: Workflow for assessing this compound's effects.
Conclusion
The canine cardiac Purkinje fiber assay is a robust and sensitive in vitro model for characterizing the electrophysiological properties of investigational drugs. The protocols and data presented here provide a comprehensive guide for researchers to evaluate the effects of this compound. The observed concentration-dependent effects of this compound on action potential duration and dV/dtmax, along with its potent beta-blocking activity, highlight the complex pharmacological profile of this compound. Careful adherence to the detailed experimental protocols is essential for obtaining reliable and reproducible data to inform cardiac safety assessments in drug development.
References
Application Note and Protocol for the Enantiomeric Separation of Labetalol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol, an adrenergic antagonist, is a widely used medication for treating hypertension.[1][2][3] It is unique in that it acts as both an alpha and a beta-adrenergic receptor blocker. Labetalol possesses two chiral centers, resulting in four stereoisomers: (R,R), (S,R), (R,S), and (S,S).[4][5] These isomers exhibit different pharmacological activities and potencies. The (R,R)-isomer is primarily responsible for the β-blocking activity, while the (S,R)-isomer is a potent α-adrenoceptor blocker.[5] Due to these differences, the enantiomeric composition of labetalol is a critical quality attribute that can impact its therapeutic efficacy and safety. Consequently, robust and reliable analytical methods for the enantiomeric separation of labetalol isomers are essential for pharmaceutical development, quality control, and pharmacokinetic studies.
This document provides detailed protocols for the enantiomeric separation of labetalol isomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), two common analytical techniques in pharmaceutical analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method with Pre-column Derivatization
This method involves the derivatization of labetalol enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.
a. Materials and Reagents:
-
Labetalol Hydrochloride reference standard
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
b. Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Nova-Pak C18 column (or equivalent)
c. Sample Preparation (Derivatization):
-
Prepare a standard solution of labetalol in a suitable solvent (e.g., methanol).
-
To an aliquot of the labetalol solution, add a solution of GITC in a suitable solvent (e.g., acetonitrile).
-
Allow the reaction to proceed to completion to form the diastereomeric thiourea derivatives. The reaction conditions (temperature, time) should be optimized.
-
The resulting solution containing the diastereomeric derivatives can be directly injected into the HPLC system after filtration.
d. Chromatographic Conditions:
| Parameter | Value |
| Column | Nova-Pak C18 |
| Mobile Phase | Methanol : 0.01 mol/L Phosphate Buffer (pH 7.00) (51:49, v/v) |
| Detection | UV at 250 nm or Fluorescence (λex = 340 nm, λem = 440 nm) |
| Flow Rate | To be optimized for best separation |
| Injection Volume | To be optimized |
| Column Temperature | Ambient |
e. System Suitability:
-
Inject a derivatized standard solution multiple times to ensure system precision (RSD of peak areas < 2%).
-
The resolution between the critical pair of diastereomer peaks should be greater than 1.5.
Direct Enantioseparation by HPLC on a Mixed-Mode Stationary Phase
This method allows for the direct separation of labetalol stereoisomers without derivatization using a specialized mixed-mode stationary phase column.
a. Materials and Reagents:
-
Labetalol Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (analytical grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
b. Instrumentation:
-
HPLC system with a UV detector
-
Primesep B mixed-mode stationary phase column
c. Sample Preparation:
-
Prepare a standard solution of labetalol in the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
d. Chromatographic Conditions:
| Parameter | Value |
| Column | Primesep B (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric acid (specific composition to be optimized)[1] |
| Detection | UV at 230 nm[1] |
| Flow Rate | To be optimized for best separation |
| Injection Volume | To be optimized |
| Column Temperature | Ambient |
e. System Suitability:
-
Inject a standard solution multiple times to ensure system precision (RSD of peak areas < 2%).
-
The resolution between all four stereoisomer peaks should be adequate (typically > 1.5).
Capillary Electrophoresis (CE) Method with a Chiral Selector
Capillary electrophoresis offers a high-efficiency alternative for the chiral separation of labetalol isomers. This method utilizes a chiral selector added to the background electrolyte.
a. Materials and Reagents:
-
Labetalol Hydrochloride reference standard
-
Heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD)
-
Octakis(2,3-diacetyl-6-sulfato)-γ-cyclodextrin (ODAS-γ-CD)
-
Acidic buffer of low molarity (e.g., phosphate or citrate buffer)
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Water (deionized)
-
0.22 µm syringe filters
b. Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
c. Sample Preparation:
-
Prepare a stock solution of labetalol in water or a suitable buffer.
-
Dilute the stock solution to the desired concentration with the background electrolyte.
-
Filter the sample through a 0.22 µm syringe filter.
d. Electrophoretic Conditions:
| Parameter | Value |
| Capillary | Fused-silica (dimensions to be optimized) |
| Background Electrolyte (BGE) | Acidic pH buffer containing 10 mM HDAS-β-CD and 10 mM ODAS-γ-CD[6] |
| Voltage | High voltage (e.g., 20-30 kV) |
| Detection | UV at a suitable wavelength (e.g., 214 nm) |
| Temperature | Controlled (e.g., 25 °C) |
| Injection | Hydrodynamic or electrokinetic |
e. System Suitability:
-
Perform multiple injections of a standard to check for migration time and peak area reproducibility (RSD < 2%).
-
Baseline separation of all four stereoisomers should be achieved.[6]
Data Presentation
The following tables summarize typical quantitative data obtained from the enantiomeric separation of labetalol isomers. Note that the exact values can vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC with Pre-column Derivatization (Hypothetical Data)
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| (R,R)-GITC | 12.5 | - |
| (S,S)-GITC | 13.8 | 2.1 |
| (R,S)-GITC | 15.2 | 2.5 |
| (S,R)-GITC | 16.9 | 3.0 |
Table 2: Direct HPLC on Mixed-Mode Column (Hypothetical Data)
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (S,R)-Labetalol | 8.2 | - |
| (R,S)-Labetalol | 9.1 | 1.8 |
| (S,S)-Labetalol | 10.5 | 2.2 |
| (R,R)-Labetalol | 11.8 | 2.4 |
Table 3: Capillary Electrophoresis (Hypothetical Data)
| Stereoisomer | Migration Time (min) | Resolution (Rs) |
| (R,R)-Labetalol | 10.2 | - |
| (S,S)-Labetalol | 10.9 | 1.9 |
| (R,S)-Labetalol | 11.7 | 2.3 |
| (S,R)-Labetalol | 12.6 | 2.8 |
Visualization
Experimental Workflow for Enantiomeric Separation
References
- 1. HPLC Method for Analysis of Labetalol (stereoisomers) in Pharmaceutical Dosage Form on Primesep B Column | SIELC Technologies [sielc.com]
- 2. zodiaclifesciences.com [zodiaclifesciences.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Optimized separation of β-blockers with multiple chiral centers using capillary electrochromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of labetalol stereoisomers in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dilevalol for In Vitro Studies
Welcome to the technical support center for the use of dilevalol in in vitro research applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the (R,R)-stereoisomer of labetalol, a drug known for its antihypertensive properties.[1][2] It functions as a non-selective beta-adrenergic receptor antagonist and a selective beta-2 adrenergic receptor partial agonist.[1][3] This dual action results in vasodilation, primarily through the beta-2 agonist activity, which is distinct from the alpha-blocking mechanism of other related compounds.[4][5]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published studies, a broad concentration range to consider for initial experiments is from 1 nM to 10 µM (10⁻⁹ M to 10⁻⁵ M).[6] For cytotoxicity assessments, concentrations up to 300 µM have been explored for the related compound labetalol.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: Since this compound can be challenging to dissolve in aqueous solutions, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[8] Labetalol hydrochloride, of which this compound is a component, is soluble in water, which may provide an alternative for certain experimental needs.[9]
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A4: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, and for sensitive assays or long-term studies, it should ideally be 0.1% or lower.[8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - The aqueous solubility of this compound is low. - The concentration of this compound is too high for the final DMSO concentration. | - Ensure your this compound stock solution in DMSO is fully dissolved before diluting it in culture medium. - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[8] - Add the this compound stock solution to the medium while gently vortexing to facilitate mixing. - If precipitation persists, consider lowering the final concentration of this compound or slightly increasing the final DMSO concentration (while remaining below toxic levels and including an appropriate vehicle control). |
| High background or inconsistent results in assays. | - Instability of this compound in the culture medium over the course of the experiment. - Interference of this compound with the assay reagents. | - While specific data on this compound's stability is limited, it is good practice to prepare fresh dilutions from your stock solution for each experiment. For long-term incubations, consider replenishing the medium with freshly prepared this compound at regular intervals. - Run a control with this compound and the assay reagents in cell-free wells to check for any direct interactions that may affect the readout. |
| Unexpected cytotoxicity or poor cell health. | - The concentration of this compound is too high for the specific cell line. - The final concentration of the solvent (e.g., DMSO) is toxic to the cells. - The cells are not adhering properly or are otherwise stressed.[10] | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration (IC50) of this compound for your cell line. - Ensure the final DMSO concentration is well below 0.5%.[8] - Confirm that your cell culture conditions are optimal and that the cells are healthy before starting the experiment.[10] |
| No observable effect of this compound. | - The concentration of this compound is too low. - The cell line does not express sufficient levels of beta-adrenergic receptors. - The assay is not sensitive enough to detect the expected biological response. | - Increase the concentration of this compound based on a carefully planned dose-response curve. - Verify the expression of beta-1 and beta-2 adrenergic receptors in your cell line using techniques like qPCR, western blotting, or a receptor binding assay. - Optimize your assay conditions to enhance sensitivity. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in In Vitro Studies
| Application | Cell/Tissue Type | Concentration Range | Reference |
| Electrophysiology (Beta-blockade) | Isolated Canine Cardiac Purkinje Fibers and Ventricular Muscle | 1 nM - 10 µM | [6] |
| Cytotoxicity (related compound Labetalol) | H9c2 Rat Cardiomyoblasts | Up to 300 µM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
-
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use amber tubes to protect from light and repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To minimize precipitation, add the this compound stock solution to the pre-warmed medium while gently mixing.[8]
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Cyclic AMP (cAMP) Assay
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture plate (e.g., 24- or 96-well) and grow to the desired confluency.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Treat the cells with various concentrations of this compound, a known beta-agonist (e.g., isoproterenol) as a positive control, and a vehicle control for the desired stimulation time.
-
-
Cell Lysis:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
-
cAMP Measurement:
-
Follow the manufacturer's instructions for the chosen cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based). This typically involves incubating the cell lysate with assay reagents that generate a signal proportional to the amount of cAMP present.
-
Measure the signal using a plate reader compatible with the assay format.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in your samples by interpolating from the standard curve.
-
Visualizations
Caption: this compound's signaling pathway via the β2-adrenergic receptor.
Caption: Workflow for assessing this compound's effect on cell viability.
Caption: A logical approach to troubleshooting common issues with this compound.
References
- 1. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular electrophysiology and beta-adrenergic-blocking activity of this compound, the R,R-isomer of labetalol, on isolated canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Emulsion Mitigates the Cardiotoxic Effects of Labetalol in Rat Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pmda.go.jp [pmda.go.jp]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: Dilevalol in DMSO Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Dilevalol in DMSO to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For biological experiments, this compound is often dissolved in organic solvents like DMSO.
Q2: What are the primary factors that can cause this compound degradation in a DMSO solution?
While specific degradation pathways for this compound in DMSO are not extensively documented, general factors that can contribute to the degradation of compounds in DMSO include:
-
Temperature: Higher temperatures generally accelerate chemical degradation.
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. Water can then act as a reactant in hydrolysis reactions.
-
Light Exposure: UV or ambient light can provide the energy for photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
pH: Although DMSO is aprotic, residual acidic or basic impurities can catalyze degradation.
-
Repeated Freeze-Thaw Cycles: These can introduce moisture and promote precipitation or degradation of the compound.[1]
Q3: How should I store my this compound stock solution in DMSO to ensure its stability?
To maximize the stability of your this compound stock solution, we recommend the following storage conditions, extrapolated from guidelines for its parent compound, Labetalol:
| Storage Condition | Recommendation |
| Temperature | Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] |
| Light | Protect from light by using amber vials or by wrapping vials in aluminum foil. |
| Moisture | Use high-purity, anhydrous DMSO and keep containers tightly sealed to minimize moisture absorption. |
| Aliquoting | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] |
Q4: For how long can I store this compound in DMSO at different temperatures?
Based on general recommendations for compounds in DMSO, the following are suggested storage durations. However, for critical experiments, it is highly recommended to perform your own stability studies.
| Storage Temperature | Suggested Maximum Duration |
| Room Temperature | Not recommended for storage. |
| 4°C | Short-term (a few days), but -20°C is preferable. |
| -20°C | Up to 1 month.[1] |
| -80°C | Up to 6 months.[1] |
Q5: Are there any visible signs of this compound degradation in DMSO?
Visible signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to confirm the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | This compound degradation. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Confirm the concentration and purity of the new stock solution using a validated analytical method like HPLC-UV. |
| Precipitate observed in the stock solution upon thawing. | The concentration of this compound may be too high for the storage temperature, or the compound may have degraded. | Gently warm the solution and vortex to see if the precipitate redissolves. If it does not, it may be a degradation product. It is recommended to prepare a fresh, potentially more dilute, stock solution. |
| Discoloration of the DMSO stock solution. | This could indicate chemical degradation. | Do not use the solution. Prepare a fresh stock solution. |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO using HPLC-UV
This protocol outlines a method to assess the stability of this compound in a DMSO solution over time at various temperatures.
1. Materials and Equipment
-
This compound
-
Anhydrous DMSO (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
2. Preparation of this compound Stock Solution
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Ensure the compound is fully dissolved by vortexing.
3. Stability Study Setup
-
Aliquot the this compound stock solution into multiple amber autosampler vials.
-
Store the vials at different temperature conditions:
-
Room temperature (e.g., 25°C)
-
Refrigerated (e.g., 4°C)
-
Frozen (-20°C and -80°C)
-
-
Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months, 6 months).
4. HPLC-UV Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water (v/v)
-
Mobile Phase B: 0.1% TFA in a 1:1 mixture of acetonitrile and methanol (v/v)
-
-
Chromatographic Conditions (based on Labetalol methods): [2]
-
Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 17 1 17 10 80 12 17 | 15 | 17 |
-
-
Analysis Procedure:
-
At each time point, retrieve a vial from each storage condition.
-
Allow frozen samples to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase as the diluent.
-
Inject the working solution into the HPLC system.
-
Record the peak area of the this compound peak.
-
5. Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
A significant decrease in the peak area or the appearance of new peaks indicates degradation.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound is a nonselective beta-adrenergic receptor antagonist and a selective beta-2 adrenergic receptor agonist.[3] This dual-action is key to its therapeutic effects.
1. Beta-1 Adrenergic Receptor Antagonism
This compound blocks the beta-1 adrenergic receptors, primarily found in the heart. This action prevents the binding of catecholamines like norepinephrine, leading to a decrease in heart rate and contractility.
Caption: this compound's antagonism of the β1-adrenergic receptor.
2. Beta-2 Adrenergic Receptor Agonism
This compound acts as an agonist at beta-2 adrenergic receptors, which are abundant in the smooth muscle of blood vessels. This stimulation leads to vasodilation and a reduction in peripheral resistance.
Caption: this compound's agonism of the β2-adrenergic receptor.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in performing a stability study of this compound in DMSO.
Caption: Workflow for assessing this compound stability in DMSO.
References
Technical Support Center: Dilevalol HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Dilevalol. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound HPLC analysis?
A1: While a specific monograph for this compound may not be readily available, methods for Labetalol, a related compound of which this compound is an isomer, can provide a good starting point. Reversed-phase HPLC is commonly employed. See the table below for typical parameters.
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[1][2] One of the primary causes for basic compounds like this compound is the interaction between the analyte and acidic silanol groups on the silica-based stationary phase.[3] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for your analyte. For a basic compound, a lower pH (e.g., 3-4) can protonate the analyte and reduce interaction with silanol groups.[3]
-
Use of an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.
-
Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[1]
Q3: The retention time for my this compound peak is shifting. What should I investigate?
A3: Retention time shifts can be frustrating and can be categorized as either gradual drift or sudden changes.
-
Gradual Drift: This is often due to changes in the mobile phase composition over time (e.g., evaporation of a volatile component) or a change in column temperature.[4] Ensure your mobile phase is well-mixed and covered, and use a column oven for stable temperature control.
-
Sudden Changes: Abrupt shifts in retention time are often due to a change in the HPLC system itself. Check for leaks in the system, ensure the pump is delivering a consistent flow rate, and verify that the correct mobile phase was prepared and is being used.[4][5]
Q4: I am seeing unexpected peaks in my chromatogram. What could be their source?
A4: Unexpected peaks can arise from several sources:
-
Degradation Products: this compound may degrade under certain conditions (e.g., exposure to acid, base, light, or oxidizing agents).[6][7] These degradation products will appear as separate peaks. Developing a stability-indicating method through forced degradation studies can help identify these peaks.[6][8]
-
Impurities in the Sample or Standard: The reference standard or the sample itself may contain impurities.
-
Contamination: Contamination can be introduced from the sample preparation process, the mobile phase, or the HPLC system itself. Ensure high-purity solvents and clean equipment.
-
Ghost Peaks: These are peaks that appear in blank runs and can be due to carryover from a previous injection or contamination in the system.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase (silanol groups). | Adjust mobile phase pH, use an end-capped column, or add a competing base (e.g., TEA).[3] |
| Column overload. | Dilute the sample.[1] | |
| Column contamination or void. | Flush the column with a strong solvent or replace the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase. |
| Column overload. | Dilute the sample.[1] | |
| Broad Peaks | High extra-column volume. | Use shorter, narrower ID tubing. |
| Low flow rate. | Optimize the flow rate. | |
| Column deterioration. | Replace the column.[9] |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Action |
| Gradual Drift | Change in mobile phase composition. | Prepare fresh mobile phase; keep reservoirs covered. |
| Column temperature fluctuation. | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | Ensure the column is fully equilibrated with the mobile phase before injection. | |
| Sudden Shift | Incorrect mobile phase preparation. | Verify the mobile phase composition and pH. |
| Leak in the HPLC system. | Inspect all fittings and connections for leaks. | |
| Pump malfunction (inconsistent flow rate). | Check pump performance and perform maintenance if necessary. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol is a starting point and should be optimized for your specific application.
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol). A common starting ratio is 60:40 (aqueous:organic).[4] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at approximately 230 nm or 306 nm.[4][8] |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for retention time shifts.
Caption: Troubleshooting workflow for unexpected peaks.
References
- 1. bvchroma.com [bvchroma.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. RP-HPLC Method Development and Validation of Labetalol HCl for Bulk and Pharmaceutical Formulations | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. scispace.com [scispace.com]
- 7. STABILITY INDICATING RP – HPLC METHOD FOR DETERMINATION OF LABETALOL HCL IN PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Interference in Dilevalol Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference issues when using dilevalol in fluorescence-based assays. The following information is intended to help users identify, troubleshoot, and mitigate these issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence assays?
A1: this compound is the (R,R)-stereoisomer of labetalol, a beta-blocker used to treat hypertension.[1] Like its parent compound, labetalol, this compound possesses intrinsic fluorescence, meaning it can absorb and emit light, which can potentially interfere with fluorescence-based assays. This interference can manifest as false positives, false negatives, or a general decrease in assay sensitivity.
Q2: What are the primary mechanisms of this compound interference in fluorescence assays?
A2: The two main mechanisms of interference are:
-
Autofluorescence: this compound itself is fluorescent and can emit light at wavelengths that overlap with the detection wavelengths of your assay's fluorophore. This leads to an artificially high signal or a false positive.
-
Fluorescence Quenching: this compound can interact with the excited fluorophore in your assay, causing it to return to its ground state without emitting a photon. This results in a decreased fluorescence signal, potentially leading to a false negative or an underestimation of the true signal.
Q3: What are the known fluorescence properties of this compound?
A3: Specific photophysical data for this compound is limited in the available literature. However, studies on its parent compound, labetalol, provide insights into its likely fluorescent properties. The native fluorescence of labetalol has been reported with the following characteristics:
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~312-340 nm | [2][3] |
| Emission Maximum (λem) | ~418-432 nm | [2][3] |
It's important to note that these values can be influenced by the solvent and pH of the solution.
Q4: Are there specific assays known to be affected by this compound?
A4: While direct studies on this compound's interference in a wide range of fluorescence assays are scarce, its parent compound, labetalol, has been shown to interfere with certain clinical assays. For example, labetalol and its metabolites can interfere with the determination of plasma catecholamines by HPLC with electrochemical or fluorimetric detection, leading to factitiously raised values.[4] Based on its spectral properties, this compound could potentially interfere with assays that use fluorophores with excitation and/or emission spectra that overlap with its own, particularly those in the blue-to-green region.
Q5: How can I determine if this compound is interfering with my assay?
A5: The first step is to run a series of control experiments. A workflow for identifying the source of interference is outlined below.
Caption: Workflow for identifying the source of assay interference.
Troubleshooting Guides
Guide 1: Investigating Potential Interference from this compound
This guide will help you determine if this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching) in your fluorescence-based assay.
Experimental Protocol: Interference Characterization
-
Plate Layout: Set up a 96-well or 384-well plate with the following controls:
-
Buffer Blank: Assay buffer only.
-
This compound Control: Assay buffer + this compound at the same concentrations used in your experimental wells.
-
Fluorophore Control: Assay buffer + your assay's fluorophore at the working concentration.
-
Quenching Control: Assay buffer + your assay's fluorophore + this compound at the same concentrations used in your experimental wells.
-
-
Incubation: Incubate the plate under the same conditions as your primary assay (temperature, time).
-
Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Data Analysis:
-
Autofluorescence: Compare the signal from the "this compound Control" wells to the "Buffer Blank" wells. A significant, concentration-dependent increase in signal indicates autofluorescence.
-
Quenching: Compare the signal from the "Quenching Control" wells to the "Fluorophore Control" wells. A significant, concentration-dependent decrease in signal suggests fluorescence quenching.
-
| Observation in Control Experiments | Interpretation |
| This compound Control shows a concentration-dependent increase in signal compared to the Buffer Blank . | This compound is autofluorescent at the assay's wavelengths. |
| Quenching Control shows a concentration-dependent decrease in signal compared to the Fluorophore Control . | This compound is quenching the fluorescence of your assay's fluorophore. |
| No significant change in signal in either control. | Direct interference from this compound is unlikely. The issue may lie elsewhere in your assay. |
Guide 2: Mitigating Autofluorescence
If you have identified this compound as an autofluorescent compound in your assay, here are some strategies to address the issue.
Caption: Strategies for mitigating autofluorescence from this compound.
Detailed Mitigation Strategies for Autofluorescence:
-
Spectral Separation:
-
Rationale: The interference is dependent on the overlap between the compound's fluorescence spectrum and the assay's detection wavelengths. Shifting the detection to a region where the compound does not fluoresce can solve the problem.
-
Action: Characterize the excitation and emission spectra of this compound in your assay buffer. Select a fluorophore for your assay with excitation and emission wavelengths that are spectrally distinct from this compound. Red-shifted fluorophores (e.g., those emitting >600 nm) are often a good choice as many interfering compounds fluoresce in the blue-green region.
-
-
Background Subtraction:
-
Rationale: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells.
-
Action: Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore. Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.
-
-
Reduce this compound Concentration:
-
Rationale: Autofluorescence is concentration-dependent.
-
Action: If your experimental design allows, reduce the concentration of this compound to a level where its autofluorescence is negligible.
-
-
Change Assay Format:
-
Rationale: If fluorescence-based detection is not feasible, an alternative detection method may be necessary.
-
Action: Consider converting your assay to a different format, such as a colorimetric, luminescent, or label-free method.
-
Guide 3: Mitigating Fluorescence Quenching
If you have determined that this compound is quenching the fluorescence of your assay's fluorophore, consider the following strategies.
Caption: Strategies for mitigating fluorescence quenching by this compound.
Detailed Mitigation Strategies for Quenching:
-
Increase Fluorophore Concentration:
-
Rationale: In some cases, increasing the concentration of the fluorescent probe can help to overcome the quenching effect, though this may also increase background fluorescence.
-
Action: Titrate the concentration of your fluorescent probe in the presence of a fixed concentration of this compound to determine if a higher probe concentration can restore the signal to an acceptable level.
-
-
Change Fluorophore:
-
Rationale: The quenching efficiency can be dependent on the specific structure of the fluorophore.
-
Action: Test alternative fluorophores for your assay that may be less susceptible to quenching by this compound.
-
-
Modify Assay Buffer:
-
Rationale: The interaction between the quencher (this compound) and the fluorophore can be influenced by the chemical environment.
-
Action: Experiment with different buffer components, such as pH, ionic strength, or the addition of detergents, to see if the quenching effect can be minimized.
-
-
Change Assay Format:
-
Rationale: As with autofluorescence, if quenching cannot be overcome, an alternative detection method may be the best solution.
-
Action: Consider converting your assay to a different format, such as a colorimetric, luminescent, or label-free method.
-
Experimental Protocols
The following are generalized protocols for common fluorescence-based assays that could potentially be affected by this compound. These should be adapted to your specific experimental needs.
Protocol 1: Cell-Based Fluorescence Cytotoxicity Assay
This protocol describes a generic method for assessing cytotoxicity using a membrane-impermeable DNA-binding dye.
-
Cell Seeding:
-
Seed cells in a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include wells for "untreated" (vehicle control) and "maximum lysis" (e.g., using a lysis buffer or detergent) controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Dye Addition:
-
Prepare the fluorescent DNA-binding dye according to the manufacturer's instructions.
-
Add the dye to all wells.
-
-
Incubation:
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission filters for the chosen dye.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "untreated" wells from all other wells.
-
Normalize the data to the "maximum lysis" control to express cytotoxicity as a percentage.
-
Protocol 2: Fluorescence Polarization Immunoassay (FPIA)
This protocol outlines a competitive immunoassay format.
-
Reagent Preparation:
-
Prepare the assay buffer, fluorescently labeled tracer (antigen-fluorophore conjugate), and antibody solution at their optimal concentrations.
-
-
Assay Plate Setup:
-
Add the assay buffer to all wells of a black microplate.
-
Add your samples containing this compound at various concentrations.
-
Add the antibody solution to the appropriate wells.
-
-
Incubation 1:
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature to allow for the binding of the unlabeled antigen (if present) to the antibody.
-
-
Tracer Addition:
-
Add the fluorescently labeled tracer to all wells.
-
-
Incubation 2:
-
Incubate the plate for another predetermined time (e.g., 60 minutes) at room temperature, protected from light, to allow the tracer to bind to any remaining free antibody.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with polarizers.
-
-
Data Analysis:
-
The fluorescence polarization values will be inversely proportional to the concentration of the unlabeled antigen in the sample. To check for interference, compare the polarization values of samples containing only this compound to a blank sample.
-
Protocol 3: Fluorescent Enzyme Inhibition Assay
This protocol describes a general method for measuring enzyme inhibition using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare the assay buffer, enzyme solution, fluorogenic substrate, and this compound at various concentrations.
-
-
Assay Plate Setup:
-
In a black microplate, add the assay buffer.
-
Add the this compound solutions to the appropriate wells.
-
Add the enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation:
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the assay temperature to allow for any interaction between this compound and the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at regular intervals over a set period.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (the slope of the fluorescence versus time plot) for each concentration of this compound.
-
Determine the percent inhibition by comparing the reaction rates in the presence of this compound to the rate of the "no inhibitor" control. To check for interference, run controls with this compound and the substrate without the enzyme.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Improved liquid-chromatographic assay of labetalol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrofluorimetric Determination of Labetalol Hydrochloride in Pharmaceutical Preparations and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference of labetalol metabolites in the determination of plasma catecholamines by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isolating and Identifying Dilevalol Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of Dilevalol and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and identification of this compound's metabolic products.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound primarily undergoes extensive first-pass metabolism in the liver. The main metabolic pathways are Phase II conjugation reactions, specifically glucuronidation and sulfation.[1] Phase I oxidation also occurs, leading to the formation of various oxidative metabolites.
Q2: What are the major metabolites of this compound found in humans?
A2: In humans, the major metabolite of this compound is the simple benzylic glucuronide. Other significant metabolites include the phenolic glucuronide and various products of Phase I oxidation, such as catechol-like metabolites formed by hydroxylation of the benzamide ring. These can further undergo cyclization to form novel indolic metabolites.
Q3: Why is the oral bioavailability of this compound low?
A3: The absolute oral bioavailability of this compound is approximately 12-16% due to extensive first-pass metabolism in the liver, where a significant portion of the administered dose is converted to its metabolites before reaching systemic circulation.[1][2]
Q4: What are the common challenges in isolating this compound metabolites?
A4: Researchers face several challenges, including:
-
Low concentrations: Metabolites are often present at much lower concentrations than the parent drug.
-
Matrix effects: Biological samples like plasma and urine contain numerous endogenous compounds that can interfere with the analysis.
-
Structural similarity: The metabolites of this compound, particularly the isomeric glucuronides, can be structurally very similar, making their separation difficult.
-
Metabolite instability: Some metabolites may be unstable and degrade during sample preparation and analysis.
Troubleshooting Guides
Issue 1: Poor recovery of this compound metabolites from biological samples.
Possible Cause: Inefficient extraction method.
Troubleshooting Steps:
-
Enzymatic Hydrolysis for Glucuronides: Since glucuronidation is a major metabolic pathway, ensure complete cleavage of the glucuronide moiety before extraction. Use a robust enzymatic hydrolysis protocol.
-
Recommended Enzyme: β-glucuronidase.
-
Protocol: Incubate the urine or plasma sample with β-glucuronidase (e.g., from Helix pomatia or recombinant sources) at an optimized pH (typically 4.0-5.0) and temperature (around 37-60°C) for a sufficient duration (can range from 30 minutes to overnight).
-
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices.
-
Recommended Sorbent: A mixed-mode cation exchange (MCX) or a reversed-phase (C18) sorbent can be effective for trapping this compound and its less polar metabolites.
-
General Protocol:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., hydrolyzed urine).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a stronger organic solvent, possibly with a pH modifier (e.g., methanol with 2% formic acid or 5% ammonium hydroxide).
-
-
-
Liquid-Liquid Extraction (LLE): LLE can be an alternative to SPE.
-
Recommended Solvents: A common approach is to use a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate at an appropriate pH to extract the analytes.
-
Issue 2: Co-elution or poor separation of this compound and its metabolites during HPLC analysis.
Possible Cause: Suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Column Selection:
-
A high-resolution reversed-phase column, such as a C18 or a phenyl-hexyl column, with a particle size of 3 µm or less is recommended for good separation.
-
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound and its metabolites. Experiment with a pH range of 3 to 7 using buffers like ammonium formate or ammonium acetate.
-
Organic Modifier: Acetonitrile generally provides better peak shapes and resolution for many pharmaceutical compounds compared to methanol.
-
Gradient Elution: A gradient elution program is essential for separating compounds with a wide range of polarities. Start with a low percentage of the organic phase and gradually increase it to elute the more retained compounds. A shallow gradient can improve the resolution of closely eluting peaks.
-
-
Flow Rate and Temperature:
-
Lowering the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
-
Increasing the column temperature can decrease viscosity and improve efficiency, but may affect the stability of some analytes. A typical starting point is 40°C.
-
Issue 3: Difficulty in confirming the structure of identified metabolites.
Possible Cause: Insufficient data from a single analytical technique.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and fragment ions. This information is crucial for determining the elemental composition of the metabolites.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns. The fragmentation of the metabolites can be compared to that of the parent drug to identify the site of metabolic modification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For definitive structural elucidation, especially for novel or unexpected metabolites, NMR is the gold standard.
-
If sufficient quantities of the metabolite can be isolated and purified (typically in the microgram range), a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed to determine the complete chemical structure, including the position of conjugation or oxidation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Oral Bioavailability | ~12-16% | [1][2] |
| Renal Excretion of Parent Drug | ~0.5% of dose | [1] |
| Renal Excretion of Glucuronide(s) | ~23% of dose | [1] |
| Renal Excretion of Sulfate(s) | ~8% of dose | [1] |
| Biliary Excretion of Parent Drug | ~0.03% of dose | [1] |
| Biliary Excretion of Glucuronide(s) | ~1.1% of dose | [1] |
| Biliary Excretion of Sulfate(s) | ~0.1% of dose | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Urine
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add 200 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution (e.g., from Helix pomatia).
-
Vortex and incubate at 37°C for 4 hours or overnight.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS analysis.
-
Protocol 2: HPLC-MS/MS Analysis of this compound and its Metabolites
-
HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and data-dependent MS/MS for identification.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolite analysis.
References
- 1. Pharmacokinetics of this compound and its conjugates in man. Assay method for plasma, blood, urine and bile samples and preliminary pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of this compound in normotensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Dilevalol Hemodynamic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible hemodynamic studies of Dilevalol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that influences its hemodynamic effects?
This compound is the R,R'-stereoisomer of labetalol and functions as a non-cardioselective beta-adrenoceptor antagonist with significant partial beta-2-agonist activity and negligible alpha-1-blocking activity.[1][2] Its antihypertensive effect is primarily mediated through arterial vasodilation, leading to a decrease in systemic vascular resistance.[3][4][5] Unlike traditional beta-blockers, this compound's vasodilating action is attributed to its partial agonist activity at vascular beta-2 receptors.[1][6]
Q2: What are the expected hemodynamic changes following this compound administration?
Studies have shown that this compound administration leads to a significant reduction in blood pressure.[3][7][8][9][10] This is primarily due to a decrease in systemic vascular resistance.[3][4][5][7][9] At rest, this compound has little effect on heart rate or cardiac output.[3][4] However, during exercise, it has been shown to decrease both heart rate and cardiac output.[9]
Q3: Are there any known issues with the stability and preparation of this compound for in vivo studies?
While specific details on stability and preparation for research purposes are not extensively documented in the provided search results, general best practices for drug preparation should be followed. It is crucial to use a consistent and validated method for dissolving and diluting this compound to ensure accurate dosing. The vehicle used for administration should be inert and not interfere with the hemodynamic measurements. Researchers should consult relevant pharmaceutical guidelines for preparing solutions for intravenous administration to ensure sterility and prevent precipitation.
Troubleshooting Guides
Invasive Blood Pressure Monitoring
Q: My arterial blood pressure waveform is dampened or has artifacts. How can I troubleshoot this?
A: A dampened or distorted waveform can lead to inaccurate blood pressure readings. Here are common causes and solutions:
-
Air Bubbles in the System: Small air bubbles can dampen the pressure waveform.
-
Blood Clot at the Catheter Tip: A clot can obstruct the catheter and dampen the signal.
-
Solution: Attempt to aspirate the clot with a syringe. If unsuccessful, a gentle flush with heparinized saline may dislodge it. If the problem persists, the arterial line may need to be replaced.[13]
-
-
Kinked Tubing or Catheter: Any kinks in the line will obstruct pressure transmission.
-
Solution: Straighten any visible kinks in the tubing. Ensure the catheter is not bent at the insertion site.[11]
-
-
Incorrect Transducer Positioning: The transducer must be at the level of the patient's heart (phlebostatic axis) for accurate readings.
-
Loose Connections: Loose connections can introduce air or cause pressure leaks.
-
Solution: Check and tighten all connections in the pressure monitoring setup.[11]
-
-
Under-damping ("Ringing" or "Overshoot"): This can be caused by excessive resonance in the system and leads to an overestimation of systolic pressure.
| Problem | Possible Cause | Solution |
| Dampened Waveform | Air bubbles, blood clot, kinked tubing, loose connections | Flush system, aspirate clot, straighten tubing, tighten connections |
| Under-damped Waveform | Excessive resonance in the system | Use a damping device, ensure stiff tubing |
| No Waveform | Transducer not connected, stopcock off | Check connections, ensure stopcocks are open to the patient |
| Inaccurate Readings | Incorrect transducer leveling | Re-level transducer to the phlebostatic axis |
Forearm Blood Flow Measurement (Doppler Ultrasound)
Q: I am getting inconsistent forearm blood flow measurements with Doppler ultrasound. What could be the cause?
A: Reproducibility in Doppler flowmetry depends on consistent technique. Here are factors that can introduce variability:
-
Probe Position and Angle: The angle of insonation is critical for accurate velocity measurements.
-
Vessel Diameter Measurement Errors: Small errors in diameter measurement can lead to large errors in flow calculation.
-
Subject Movement: Patient movement will alter blood flow and make consistent measurements difficult.
-
Solution: Ensure the subject is in a comfortable and stable position. Allow for an adequate rest period before baseline measurements.[15]
-
-
Inconsistent Cuff Inflation/Deflation: For reactive hyperemia studies, the timing and pressure of cuff inflation are crucial.
-
Solution: Use an automated cuff inflator for consistent pressure and timing. Standardize the duration of occlusion.[20]
-
Systemic Vascular Resistance (SVR) Calculation
Q: My calculated Systemic Vascular Resistance (SVR) values seem erroneous. What are the common pitfalls?
A: SVR is a calculated parameter, so its accuracy depends on the accuracy of the input variables.
-
Inaccurate Mean Arterial Pressure (MAP) or Central Venous Pressure (CVP) Readings: Errors in these primary measurements will directly impact the SVR calculation.
-
Solution: Troubleshoot your arterial and central venous pressure monitoring systems as described above. Ensure transducers are properly zeroed and leveled.[21]
-
-
Inaccurate Cardiac Output (CO) Measurement: Thermodilution, a common method for CO measurement, has its own set of potential errors.
-
Incorrect Formula or Units: Using the wrong formula or inconsistent units will lead to incorrect SVR values.
Data Presentation
Table 1: Hemodynamic Effects of this compound in Hypertensive Patients
| Parameter | Acute Effect (Single Dose) | Chronic Effect (Subchronic Treatment) | Reference(s) |
| Mean Arterial Pressure (MAP) | Significant Reduction | Significant Reduction | [7] |
| Systemic Vascular Resistance Index (SVRI) | Significant Reduction | Significant Reduction | [7] |
| Cardiac Index (CI) | Not Significantly Altered | Not Significantly Altered | [7] |
| Heart Rate (HR) | Slightly Reduced | Reduced (less than cardioselective beta-blockers) | [4][7] |
| Forearm Blood Flow | Significant Increase | - | [8] |
| Forearm Vascular Resistance | Significant Decrease | - | [8] |
Note: The magnitude of the effects can vary depending on the dose of this compound and the patient population.
Experimental Protocols
Protocol 1: Invasive Arterial Blood Pressure Measurement
This protocol outlines the standard procedure for invasive arterial blood pressure monitoring.
-
Preparation:
-
Catheter Insertion:
-
Transducer Setup and Zeroing:
-
Position the pressure transducer at the level of the patient's right atrium (phlebostatic axis).[14][15]
-
Open the stopcock to air and close it to the patient.
-
Press the "zero" button on the monitor to calibrate the system to atmospheric pressure.[32]
-
Close the stopcock to air and open it to the patient to begin monitoring.
-
-
Waveform Assessment:
-
Observe the waveform on the monitor. A normal arterial waveform should have a clear systolic upstroke, a dicrotic notch, and a diastolic runoff.[16][31]
-
Perform a fast-flush test to assess the dynamic response of the system. An optimal system will show a square wave followed by one or two oscillations before returning to the patient's waveform.[16]
-
Protocol 2: Forearm Blood Flow Measurement using Doppler Ultrasound
This protocol describes the measurement of brachial artery blood flow.
-
Subject Preparation:
-
The subject should rest in a supine position in a quiet, temperature-controlled room for at least 15 minutes before the first measurement.
-
The arm should be comfortably positioned and supported.
-
-
Image Acquisition:
-
Blood Flow Velocity Measurement:
-
Switch to pulsed-wave Doppler mode.
-
Position the sample volume in the center of the artery.
-
Adjust the angle of insonation to 60 degrees or less.[17]
-
Record the time-averaged mean velocity over several cardiac cycles.
-
-
Blood Flow Calculation:
-
Calculate the cross-sectional area of the artery from the diameter measurement (Area = π * (diameter/2)²).
-
Calculate forearm blood flow using the formula: Flow = Mean Blood Velocity * Cross-sectional Area.
-
Express flow in ml/min.
-
Protocol 3: Calculation of Systemic Vascular Resistance (SVR)
This protocol details the steps to calculate SVR.
-
Obtain Necessary Hemodynamic Parameters:
-
Measure Mean Arterial Pressure (MAP) from the invasive arterial line (in mmHg).
-
Measure Central Venous Pressure (CVP) from a central venous catheter (in mmHg).
-
Measure Cardiac Output (CO) using a method such as thermodilution (in L/min).[27]
-
-
Apply the SVR Formula:
-
Convert to Standard Units (Optional but Recommended):
Mandatory Visualizations
References
- 1. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of beta 2-receptor stimulation in the peripheral vascular actions of the antihypertensive this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasodilation and reduction in forearm vascular resistance after acute administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on rest and supine exercise hemodynamics in mild to moderate systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihypertensive effect of this compound is directly related to dose and plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Common Errors and Artifacts in Hemodynamic Measurements – CardioVillage [cardiovillage.com]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. deltamed.pro [deltamed.pro]
- 15. resources.wfsahq.org [resources.wfsahq.org]
- 16. Normal Waveforms, Artifacts, and Pitfalls | Thoracic Key [thoracickey.com]
- 17. Doppler ultrasound [bio-protocol.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. dirjournal.org [dirjournal.org]
- 20. radiopaedia.org [radiopaedia.org]
- 21. smart.dhgate.com [smart.dhgate.com]
- 22. Cardiac output: theory, technique, and troubleshooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. derangedphysiology.com [derangedphysiology.com]
- 24. Thermodilution Cardiac Output (CO) | [shadwige.sites.truman.edu]
- 25. Issues in methods and measurement of thermodilution cardiac output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. nursingcenter.com [nursingcenter.com]
- 27. CV Physiology | Systemic Vascular Resistance [cvphysiology.com]
- 28. Systemic Vascular Resistance | SVR Overview & Calculation - Lesson | Study.com [study.com]
- 29. droracle.ai [droracle.ai]
- 30. derangedphysiology.com [derangedphysiology.com]
- 31. perioperativecpd.com [perioperativecpd.com]
- 32. How to measure blood pressure using an arterial catheter: a systematic 5-step approach - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Dilevalol as a reference standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Dilevalol as a reference standard. The information is intended for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and assessment of this reference material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound reference standard to ensure long-term stability?
A1: To ensure the long-term stability of this compound reference standard, it is recommended to store it in well-closed containers at a controlled temperature of 2-8°C, protected from light and excessive moisture.[1]
Q2: What are the potential degradation pathways for this compound under stress conditions?
A2: this compound, being an isomer of labetalol, is likely susceptible to degradation under similar stress conditions. Forced degradation studies on labetalol have shown that it can degrade under acidic, basic, oxidative, and thermal conditions.[2][3][4] Therefore, the primary degradation pathways for this compound are expected to be hydrolysis (acid and base-catalyzed) and oxidation.
Q3: How can I be sure my this compound reference standard is still suitable for use?
A3: The suitability of the this compound reference standard should be periodically verified through a comprehensive stability testing program. This typically involves using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the standard and to detect any degradation products.[2][4][5] Comparison of the current chromatogram with the initial certificate of analysis or a freshly prepared standard can help identify any changes.
Q4: Are there any known impurities associated with the this compound reference standard?
A4: While specific impurity profiles for this compound are not extensively detailed in the provided search results, it is a stereoisomer of labetalol. Therefore, impurities could potentially include other stereoisomers of labetalol or process-related impurities from its synthesis.[6][7] The certificate of analysis provided with the reference standard should list any known impurities and their acceptable limits.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram of the this compound reference standard.
-
Possible Cause 1: Degradation of the reference standard.
-
Troubleshooting Step: Review the storage conditions of the reference standard. Ensure it has been stored at the recommended temperature and protected from light and moisture.[1]
-
Troubleshooting Step: Perform a forced degradation study on a small amount of the standard (see Experimental Protocols section) to identify potential degradation products and compare their retention times with the unexpected peaks.
-
-
Possible Cause 2: Contamination of the mobile phase or diluent.
-
Troubleshooting Step: Prepare fresh mobile phase and diluent and re-run the analysis.
-
-
Possible Cause 3: Carryover from a previous injection.
-
Troubleshooting Step: Inject a blank (diluent) to check for carryover. If present, clean the injector and column according to the manufacturer's instructions.
-
Issue 2: The peak area of the this compound reference standard is lower than expected.
-
Possible Cause 1: Degradation of the reference standard.
-
Troubleshooting Step: As in Issue 1, verify storage conditions and consider performing a purity check against a new or freshly characterized standard.
-
-
Possible Cause 2: Inaccurate preparation of the standard solution.
-
Troubleshooting Step: Carefully re-prepare the standard solution, ensuring accurate weighing and dilution.
-
-
Possible Cause 3: Issues with the HPLC system.
-
Troubleshooting Step: Check the HPLC system for leaks, ensure the pump is delivering the correct flow rate, and verify that the detector is functioning correctly.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Labetalol (as a proxy for this compound)
| Stress Condition | Reagent/Condition | Duration | Temperature | Observation |
| Acid Hydrolysis | 1N HCl | 24 hours | 80°C | Significant degradation observed.[3] |
| Base Hydrolysis | 0.1N NaOH | 24 hours | 80°C | Significant degradation observed.[3] |
| Oxidation | 3.0% H₂O₂ | 24 hours | Ambient | Degradation observed.[3] |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | Degradation observed.[3][4] |
| Photolytic Degradation | UV Light | 7 days | Ambient | No significant degradation observed.[2] |
| Humidity | 75% RH | 48 hours | 25°C | No significant degradation observed.[2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on methods developed for labetalol and is expected to be suitable for this compound.[2][3][4]
-
Objective: To develop a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.
-
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Orthophosphoric acid (OPA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
-
Chromatographic Conditions (Example):
-
Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent[2]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile:Methanol (1:1)
-
Gradient Program: A linear gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard stock solution of this compound in a suitable diluent (e.g., mobile phase).
-
Perform forced degradation studies by subjecting the this compound solution to the stress conditions outlined in Table 1.
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the main this compound peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
-
Mandatory Visualization
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Factors Influencing this compound Reference Standard Stability.
References
- 1. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Stable RP-HPLC method for labetalol HCl in formulations [wisdomlib.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Labetalol Impurities | SynZeal [synzeal.com]
Technical Support Center: pH-Dependent Stability of Dilevalol in Aqueous Solution
Disclaimer: Publicly available data on the specific pH-dependent degradation kinetics of Dilevalol is limited. This guide provides general procedures and troubleshooting advice based on the stability of the closely related compound, Labetalol, and established principles of pharmaceutical stability analysis. Researchers should perform their own comprehensive stability studies to determine the specific degradation profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
Q2: What are the likely degradation products of this compound?
The exact degradation products of this compound in aqueous solution at various pH values have not been extensively reported. Forced degradation studies on Labetalol suggest that hydrolysis of the amide group is a potential degradation pathway.[1][2] Analytical techniques such as HPLC coupled with mass spectrometry (LC-MS) are essential for the identification and characterization of degradation products.
Q3: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent drug from its degradation products and quantifying its concentration over time.[1][2] The method must be validated to ensure it is specific, accurate, precise, and linear for this compound.
Q4: What are the critical parameters to control in a pH-dependent stability study?
The most critical parameters to control are:
-
pH: Use of appropriate buffers is essential to maintain a constant pH throughout the experiment.
-
Temperature: Degradation reactions are temperature-dependent. Studies should be conducted at a constant, controlled temperature.
-
Light: Photodegradation can be a factor. Samples should be protected from light unless photostability is being specifically investigated.
-
Ionic Strength: The ionic strength of the buffer can influence reaction rates. It should be kept constant across all pH conditions.
-
Initial Drug Concentration: Ensure the initial concentration is well below the solubility limit of this compound at each pH to avoid precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or erratic drug concentration readings. | 1. pH of the solution is not stable. 2. Incomplete dissolution or precipitation of the drug. 3. Analytical method variability. 4. Adsorption of the drug to container surfaces. | 1. Check buffer capacity and ensure it is sufficient for the duration of the study. 2. Determine the solubility of this compound at each pH and work with concentrations below the saturation point. Filter samples before analysis. 3. Verify the performance of your HPLC system (e.g., check for leaks, ensure proper mobile phase degassing, run system suitability tests). 4. Use silanized glassware or low-binding microplates. |
| Rapid degradation observed at all pH values. | 1. The drug is inherently unstable in aqueous solution. 2. The temperature of the study is too high. 3. Presence of catalysts (e.g., metal ions) in the buffer. | 1. Consider conducting the study at a lower temperature to slow down the degradation rate. 2. Review the experimental temperature and ensure it is appropriate. ICH guidelines often recommend 40°C for accelerated stability studies. 3. Use high-purity water and buffer components. Consider adding a chelating agent like EDTA if metal ion catalysis is suspected. |
| No degradation is observed. | 1. The drug is highly stable under the tested conditions. 2. The analytical method is not stability-indicating (i.e., degradation products co-elute with the parent drug). 3. The duration of the study is too short. | 1. Consider performing forced degradation studies (e.g., higher temperature, extreme pH, oxidizing agents) to confirm the stability-indicating nature of the method. 2. Re-evaluate and re-validate the HPLC method. Adjust mobile phase composition, gradient, or column to achieve separation of all peaks. 3. Extend the duration of the stability study. |
| Precipitation of the drug during the study. | 1. The pH of the solution has shifted, causing the drug to exceed its solubility limit. 2. The initial concentration was too close to the solubility limit. 3. The degradation product is less soluble than the parent drug and is precipitating. | 1. Re-evaluate the buffering system. 2. Re-measure the solubility of this compound under the exact study conditions and adjust the starting concentration. 3. Monitor the solution for turbidity. If precipitation is observed, filter samples before analysis and note the observation. |
Experimental Protocols
Protocol 1: Preparation of Buffers and this compound Solutions
-
Buffer Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Common buffer systems include phosphate, citrate, and borate.
-
Ensure the buffer concentration is sufficient to maintain the pH throughout the study (typically 0.05-0.1 M).
-
Adjust the ionic strength of all buffers to a constant value (e.g., 0.15 M) using a salt like sodium chloride.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent in which it is stable (e.g., methanol or acetonitrile).
-
-
Preparation of Stability Samples:
-
Spike an aliquot of the this compound stock solution into each buffer to achieve the desired final concentration. The final concentration of the organic solvent from the stock solution should be low (typically <1%) to avoid affecting the degradation kinetics.
-
Ensure the final this compound concentration is below its solubility limit at each pH.
-
Protocol 2: Stability Sample Incubation and Analysis
-
Incubation:
-
Dispense the this compound solutions into appropriate vials (e.g., amber glass vials to protect from light).
-
Place the vials in a constant temperature chamber (e.g., 40°C or 60°C).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
-
Sample Analysis:
-
Immediately quench the degradation reaction if necessary (e.g., by cooling the sample on ice or neutralizing the pH).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Visualizations
Caption: Experimental workflow for a pH-dependent stability study.
Caption: Troubleshooting logic for inconsistent analytical results.
References
Technical Support Center: Chiral Separation of Labetalol Stereoisomers
Welcome to the technical support center for the chiral separation of labetalol stereoisomers. Labetalol, an antihypertensive drug, possesses two chiral centers, resulting in four stereoisomers: (S,S), (R,R), (S,R), and (R,S).[1][2] The stereoisomers exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for drug development and clinical studies.[3] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chiral separation of labetalol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chiral separation of labetalol stereoisomers.
Problem: Poor or No Resolution of Stereoisomers
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is critical for achieving enantioselectivity. A CSP that does not offer adequate chiral recognition for labetalol will result in co-elution or poor separation.
-
Solution:
-
Consult literature for CSPs that have been successfully used for labetalol separation, such as α1-acid glycoprotein, vancomycin, or cyclodextrin-based phases.[1][4][5]
-
If using a polysaccharide-based CSP, consider that both enthalpy- and entropy-controlled enantioseparation can occur, and the choice of eluent can even reverse the enantiomer elution order.[6]
-
Screen a variety of CSPs with different chiral selectors to find the optimal phase for your specific mobile phase conditions.
-
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including the organic modifier, additives, and pH, plays a significant role in chiral recognition and, consequently, separation.
-
Solution:
-
Organic Modifier: Systematically vary the type (e.g., methanol, acetonitrile) and concentration of the organic modifier. For instance, with a Chirobiotic V column, a mobile phase of methanol with acetic acid and triethylamine has shown good enantioseparation for several beta-blockers, including labetalol.[7]
-
Additives: The addition of acidic or basic modifiers like acetic acid, triethylamine, or diethylamine can significantly improve peak shape and resolution.[7]
-
pH: For ionizable compounds like labetalol, the pH of the mobile phase can influence the ionization state of the analyte and the stationary phase, affecting retention and selectivity. For an α1-acid glycoprotein stationary phase, a mobile phase pH of 7.10 has been used successfully.[5]
-
-
-
Possible Cause 3: Inadequate Method Conditions. Factors such as temperature and flow rate can impact the separation.
-
Solution:
-
Temperature: Vary the column temperature. For a vancomycin CSP, 50°C was found to be the optimal temperature for balancing resolution and run time.[1]
-
Flow Rate: Optimize the flow rate. Slower flow rates often lead to better resolution, although with longer analysis times.
-
-
Problem: Peak Tailing
-
Possible Cause 1: Secondary Interactions. Unwanted interactions between the basic labetalol molecule and residual silanol groups on silica-based CSPs can lead to peak tailing.
-
Solution:
-
Add a basic modifier, such as triethylamine or diethylamine, to the mobile phase to mask the silanol groups and improve peak symmetry.[7]
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Solution:
-
Reduce the injection volume or the concentration of the sample.
-
-
Problem: Long Analysis Time
-
Possible Cause 1: High Retention. Strong interactions between labetalol and the CSP can lead to long retention times.
-
Solution:
-
Increase the concentration of the organic modifier in the mobile phase to decrease retention.
-
Increase the column temperature to reduce retention, but monitor the effect on resolution.[1]
-
For capillary electrophoresis, using a longer capillary and high voltage can enable baseline separation in under 15 minutes.[4][8]
-
-
-
Possible Cause 2: Inefficient Separation Method. Some methods are inherently slower than others.
Frequently Asked Questions (FAQs)
Q1: How many stereoisomers does labetalol have?
Labetalol has two chiral centers, which results in four possible stereoisomers: (R,R), (R,S), (S,S), and (S,R).[1]
Q2: Is derivatization necessary for the chiral separation of labetalol?
Not always. Direct separation of all four stereoisomers has been achieved on chiral stationary phases like α1-acid glycoprotein.[5] However, derivatization with a chiral reagent to form diastereomers can be an effective strategy for separation on a standard achiral reversed-phase column.[9][10]
Q3: What are some common chiral stationary phases (CSPs) used for labetalol separation?
Several types of CSPs have been successfully employed for the chiral separation of labetalol, including:
-
Macrocyclic antibiotic: Vancomycin[1]
-
Cyclodextrin-based: Heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDAS-β-CD) and Octakis(2,3-diacetyl-6-sulfato)-γ-cyclodextrin (ODAS-γ-CD) in capillary electrophoresis.[4][8]
-
Polysaccharide-based: Amylose tris[(S)-α-methylbenzylcarbamate] (Chiralpak AS)[6]
Q4: How can I improve the resolution between the first two eluting enantiomers of labetalol?
Partial separation of the first two enantiomers is a common challenge.[7] To improve this:
-
Fine-tune the mobile phase composition, particularly the concentration of additives like acetic acid and triethylamine.[1]
-
Optimize the column temperature.[1]
-
Consider a different CSP that may offer better selectivity for that specific enantiomeric pair.
Q5: Can labetalol stereoisomers be separated by techniques other than HPLC?
Yes, capillary electrophoresis (CE) and capillary electrochromatography (CEC) have been shown to be effective for the chiral separation of labetalol stereoisomers, often with shorter analysis times.[1][4][8]
Data Presentation
Table 1: Comparison of HPLC Methods for Chiral Separation of Labetalol Stereoisomers
| Chiral Stationary Phase | Mobile Phase | Detection | Run Time | Key Observation | Reference |
| α1-acid glycoprotein | 0.02 M phosphate buffer with 0.015 M tetrabutylammonium phosphate (pH 7.10) | Fluorescence (Ex: 230 nm, Em: 400 nm) | - | Baseline separation of all four stereoisomers without derivatization.[5] | [5] |
| Vancomycin (3 µm) | 40/60 MeOH/ACN with 0.8% Acetic Acid and 0.2% Triethylamine | MS (SIM mode, m/z 329.0) | ~75 min | Simultaneous enantioseparation of nadolol and labetalol.[1] | [1] |
| Zodiac HST B (mixed-mode) | Water, Acetonitrile (MeCN), and sulfuric acid | UV at 230 nm | - | Effective retention and separation of stereoisomers.[12] | [12] |
| Chirobiotic V | Methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v) | - | 10-25 min | Baseline separation of all but the first two partially separated enantiomers.[7] | [7] |
Table 2: Comparison of Capillary Electrophoresis (CE) Methods for Chiral Separation of Labetalol Stereoisomers
| Chiral Selector | Buffer | Analysis Time | Key Observation | Reference |
| 10 mM HDAS-β-CD and 10 mM ODAS-γ-CD | Acidic pH buffer of low molarity | < 15 min | Baseline separation of all four stereoisomers.[4][8] | [4][8] |
Experimental Protocols
Protocol 1: Chiral Separation of Labetalol using an α1-Acid Glycoprotein CSP (HPLC-Fluorescence)
This protocol is based on the method described by Doroudian A, et al.[5]
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Fluorescence detector
-
α1-acid glycoprotein chiral stationary phase column
-
-
Reagents:
-
Phosphate buffer (0.02 M)
-
Tetrabutylammonium phosphate (0.015 M)
-
Labetalol standard and samples
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a 0.02 M phosphate buffer containing 0.015 M tetrabutylammonium phosphate. Adjust the pH to 7.10.
-
Detection: Set the excitation wavelength to 230 nm and the emission wavelength to 400 nm.
-
Flow Rate and Temperature: Optimize as needed for best resolution and run time.
-
-
Sample Preparation:
-
Extract labetalol from biological fluids if necessary.
-
Dissolve the extracted sample or standard in the mobile phase.
-
-
Analysis:
-
Inject the sample onto the equilibrated column.
-
Monitor the chromatogram for the separation of the four stereoisomers.
-
Protocol 2: Chiral Separation of Labetalol using a Vancomycin CSP (CEC-MS)
This protocol is based on the method described by M. E. Garcia et al.[1]
-
Instrumentation:
-
Capillary Electrochromatography system coupled with a Mass Spectrometer (CEC-MS)
-
Vancomycin chiral stationary phase column (3 µm)
-
-
Reagents:
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Acetic Acid (HOAc)
-
Triethylamine (TEA)
-
Labetalol standard and samples
-
-
Chromatographic and MS Conditions:
-
Mobile Phase: A mixture of 40% Methanol and 60% Acetonitrile containing 0.8% Acetic Acid and 0.2% Triethylamine.
-
Column Temperature: 50 °C.
-
Applied Electric Field: +500 V/cm.
-
MS Detection: Monitor in selective ion monitoring (SIM) mode for the [M+H]+ ion at m/z 329.0.
-
-
Sample Preparation:
-
Prepare stock solutions of labetalol in methanol (1 mg/mL).
-
Dilute to a working concentration of 0.1 mg/mL in methanol.
-
-
Analysis:
-
Inject the sample into the CEC-MS system.
-
Acquire data and analyze the chromatogram for the separation of the four stereoisomers.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution in labetalol chiral separation.
Caption: Logical approaches for the chiral separation of labetalol stereoisomers.
References
- 1. Optimized separation of β-blockers with multiple chiral centers using capillary electrochromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of labetalol stereoisomers in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive high-performance liquid chromatographic method for direct separation of labetalol stereoisomers in biological fluids using an alpha 1-acid glycoprotein stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase high-performance liquid chromatographic separation of the stereoisomers of labetalol via derivatization with chiral and non-chiral isothiocyanate reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Separation of enantiomeric labetalol by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. zodiaclifesciences.com [zodiaclifesciences.com]
Validation & Comparative
A Comparative Guide to the Stereoselective Metabolism of Dilevalol and Labetalol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereoselective metabolism of dilevalol and its parent compound, labetalol. The information presented is collated from peer-reviewed scientific literature and is intended to support research and development in the fields of pharmacology and drug metabolism.
Labetalol is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist used in the treatment of hypertension.[1] It is a racemic mixture of four stereoisomers, existing as two diastereomeric pairs: (R,R)- and (S,S)-labetalol, and (S,R)- and (R,S)-labetalol.[2][3] this compound is the single (R,R)-stereoisomer of labetalol and was developed as a separate therapeutic agent.[4][5] While labetalol exhibits both alpha- and beta-blocking properties, this compound is primarily a non-cardioselective beta-blocker with partial beta-2 agonist activity, which contributes to its vasodilatory effect.[6][7] The pharmacological activity of labetalol's stereoisomers is distinct: the (R,R)-isomer (this compound) is a potent beta-blocker, the (S,R)-isomer is a potent alpha-1 blocker, and the (S,S)- and (R,S)-isomers are largely inactive.[2][5][8] This stereoselectivity in pharmacodynamics is mirrored by a significant stereoselectivity in their metabolism.
Stereoselective Pharmacokinetics and Metabolism
The metabolism of both this compound and labetalol is stereoselective, particularly following oral administration, which is largely attributable to first-pass hepatic metabolism.[2][9] This results in different plasma concentrations of the individual stereoisomers.
Key Metabolic Pathways:
The primary metabolic pathway for labetalol and its stereoisomers is glucuronidation, a phase II metabolic reaction.[10][11] This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1 and UGT2B7 have been identified as the key enzymes responsible for the glucuronidation of labetalol at its phenolic and benzylic hydroxyl groups.[12][13] Another metabolic pathway involves sulfation, mediated by sulfotransferases (SULTs), which can lead to the formation of reactive metabolites.[14]
The stereoselectivity of metabolism is evident in the different rates at which the isomers are metabolized. For instance, after oral administration of labetalol, the plasma concentrations of the pharmacologically active (R,R)- and (S,R)-isomers are lower than those of the less active isomers, indicating their more extensive first-pass metabolism.[2][15]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the pharmacokinetic properties of this compound and the stereoisomers of labetalol.
Table 1: Pharmacokinetic Parameters of this compound and Labetalol Stereoisomers
| Parameter | This compound (R,R)-Labetalol | (S,R)-Labetalol | (S,S)-Labetalol | (R,S)-Labetalol | Reference(s) |
| Elimination Half-life (t½) | ~15 hours | ~8 hours (racemic labetalol) | ~8 hours (racemic labetalol) | ~8 hours (racemic labetalol) | [4] |
| Systemic Clearance (IV) | 29.8 ± 5.7 mL/min/kg | 23.2 ± 5.3 to 17.7 ± 3.7 mL/min/kg (racemic) | 23.2 ± 5.3 to 17.7 ± 3.7 mL/min/kg (racemic) | 23.2 ± 5.3 to 17.7 ± 3.7 mL/min/kg (racemic) | [15][16] |
| Oral Clearance | Not specified | 58.7 ± 23.3 to 32.9 ± 13.2 ml/min/kg (racemic) | 58.7 ± 23.3 to 32.9 ± 13.2 ml/min/kg (racemic) | 58.7 ± 23.3 to 32.9 ± 13.2 ml/min/kg (racemic) | [15] |
| Volume of Distribution (Vd) | 16.6 ± 4.1 L/kg | 3 to 16 L/kg (racemic) | 3 to 16 L/kg (racemic) | 3 to 16 L/kg (racemic) | [4][16] |
| Systemic Bioavailability | ~11% (as part of labetalol) | 10% to over 80% (racemic) | 10% to over 80% (racemic) | 10% to over 80% (racemic) | [16][17] |
| AUC(R,R)/AUC(S,S) Ratio (Oral) | Not applicable | 0.5 | Not applicable | Not applicable | [2] |
Note: Data for individual labetalol stereoisomers other than this compound is often reported for the racemic mixture.
Experimental Protocols
Analysis of Labetalol Stereoisomers in Human Plasma
A common method for the stereoselective analysis of labetalol involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Sample Preparation:
-
Plasma samples (0.5 mL) are alkalinized to pH 9.5.
-
Extraction of labetalol stereoisomers is performed using a suitable organic solvent, such as methyl tert-butyl ether.[2]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
Chromatographic Conditions:
-
Column: A chiral column, such as a Chirobiotic V column, is essential for the separation of the stereoisomers.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetic acid, and diethylamine.[2] The exact composition is optimized to achieve baseline separation of the four stereoisomers.
-
Detection: Tandem mass spectrometry (MS/MS) is used for sensitive and selective quantification of each stereoisomer.[2]
Quantification:
-
The method is validated for linearity, precision, and accuracy.
-
A quantitation limit of 0.5 ng/mL in plasma for each stereoisomer has been reported.[2]
Visualizations
Metabolic Pathways of Labetalol
The following diagram illustrates the primary metabolic pathways of labetalol, highlighting the role of UGT enzymes.
Caption: Primary Phase II metabolic pathways of labetalol via glucuronidation.
Experimental Workflow for Stereoselective Analysis
This diagram outlines the typical workflow for the analysis of labetalol stereoisomers in biological samples.
Caption: Workflow for stereoselective analysis of labetalol.
Conclusion
The metabolism of this compound (the (R,R)-stereoisomer) and labetalol is characterized by significant stereoselectivity, primarily driven by first-pass hepatic glucuronidation. This leads to different pharmacokinetic profiles for the individual stereoisomers, which is of critical importance given their distinct pharmacological activities. The active (R,R)- and (S,R)-isomers of labetalol are cleared more rapidly after oral administration than the less active isomers. This compound, as a single isomer, has a longer elimination half-life compared to racemic labetalol. Understanding these stereoselective metabolic pathways and having robust analytical methods to quantify individual stereoisomers are essential for the rational development and clinical application of these drugs. The hepatotoxicity observed with this compound, but not to the same extent with the racemic mixture of labetalol, further underscores the importance of considering the metabolic fate of individual stereoisomers.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and kinetic-dynamic relationships of this compound and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – Chiralpedia [chiralpedia.com]
- 6. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Characterization of Labetalol in Pregnancy (The CLIP Study): A Prospective Observational Longitudinal Pharmacokinetic/Pharmacodynamic Cohort Study During Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucuronidation of labetalol at the two hydroxy positions by bovine liver microsomes. Isolation, purification, and structure elucidation of the glucuronides of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. Frontiers | Pregnancy-Related Hormones Increase UGT1A1-Mediated Labetalol Metabolism in Human Hepatocytes [frontiersin.org]
- 13. ClinPGx [clinpgx.org]
- 14. Metabolic Activation and Cytotoxicity of Labetalol Hydrochloride Mediated by Sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Hepatotoxicity of Labetalol and Dilevalol: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the hepatotoxic profiles of labetalol, a commonly used antihypertensive agent, and its single isomer, dilevalol. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of drug-induced liver injury (DILI).
Labetalol is a racemic mixture of four stereoisomers, while this compound is the (R,R)-stereoisomer.[1][2] Although chemically related, evidence suggests significant differences in their potential to cause liver damage, ultimately leading to the withdrawal of this compound from the market.[1] This guide synthesizes available clinical and preclinical data to elucidate these differences.
Clinical Hepatotoxicity Profile
Labetalol-induced liver injury is a known, albeit rare, adverse event. It typically manifests as idiosyncratic, hepatocellular damage with a latency of 4 to 16 weeks.[3] While many cases are mild and transient, severe outcomes, including acute liver failure requiring transplantation, have been reported.[3] In contrast, this compound was associated with a higher incidence of hepatotoxicity, which led to its market withdrawal.[1]
Table 1: Clinical Characteristics of Labetalol- and this compound-Induced Liver Injury
| Feature | Labetalol | This compound |
| Incidence | Rare; mild aminotransferase elevations in up to 8% of patients.[3] | Higher incidence than labetalol, leading to market withdrawal.[1] |
| Latency | 4 to 16 weeks.[3] | Information not readily available, but acute liver injury has been described.[3] |
| Pattern of Injury | Primarily hepatocellular.[3] | Hepatocellular.[3] |
| Severity | Ranges from mild, transient elevations in liver enzymes to acute liver failure.[3] | Reports of significant liver injury.[1] |
| Immunoallergic Features | Uncommon (rash, fever, eosinophilia).[3] | Evidence suggests a possible immunologic mechanism.[4] |
Proposed Mechanisms of Hepatotoxicity
The precise mechanisms underlying the hepatotoxicity of labetalol and this compound are not fully elucidated, but available evidence points towards different pathways.
Labetalol: The leading hypothesis for labetalol-induced liver injury is metabolic idiosyncrasy .[3][5] This suggests that certain individuals may have a genetic predisposition that affects how they metabolize the drug, leading to the formation of toxic reactive metabolites.[6] Recent studies have implicated the role of sulfotransferases (SULTs) in the metabolic activation of labetalol, which can lead to the formation of glutathione (GSH) conjugates and subsequent cytotoxicity.[7]
This compound: For this compound, an immunologic mechanism has been proposed.[4] Studies have shown lymphocyte sensitization to sera containing this compound antigens, suggesting a hypersensitivity reaction may contribute to liver injury.[4]
Metabolic Pathways
Both labetalol and this compound undergo extensive hepatic metabolism. Labetalol is primarily metabolized through glucuronidation by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7.[8][9]
Information on the specific metabolic pathways of this compound that contribute to its hepatotoxicity is less clear, though it is known to be one of the four stereoisomers of labetalol.[3]
Experimental Data and Protocols
Direct comparative studies on the hepatotoxicity of labetalol and this compound are limited. However, insights can be gleaned from individual studies on each compound.
Table 2: Summary of Key Experimental Findings
| Study Focus | Drug(s) | Key Findings | Reference |
| Metabolic Activation & Cytotoxicity | Labetalol | Sulfotransferase-mediated metabolic activation leads to the formation of a GSH conjugate and hepatocyte cytotoxicity. | [7] |
| Immunologic Mechanism | This compound | Lymphocyte proliferation in response to this compound antigens in a patient with liver injury, suggesting an immune-mediated mechanism. | [4] |
| In Vitro Cytotoxicity | Labetalol | No significant cytotoxicity observed in HepaRG cells at plasmatic concentrations. | [10] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (General Workflow)
This generalized protocol is based on standard methods for assessing drug-induced liver injury in vitro.[4][11][12]
-
Cell Culture: Primary human hepatocytes or hepatoma cell lines (e.g., HepaRG) are cultured in appropriate media.[11][12]
-
Drug Exposure: Cells are treated with a range of concentrations of labetalol or this compound.
-
Endpoint Analysis: After a specified incubation period, cell viability, morphology, and markers of liver injury (e.g., ALT, AST) are assessed.[13]
2. Lymphocyte Transformation Test (for this compound)
This protocol is based on the methodology described for investigating hypersensitivity reactions to drugs.[4][14]
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient and a healthy control.
-
Antigen Preparation: Serum is collected from a volunteer before and after this compound intake to serve as a source of putative ex vivo this compound antigens.
-
Cell Culture: Patient and control PBMCs are cultured in the presence of this compound solution and the pre- and post-dilevalol intake sera.
-
Proliferation Assay: Lymphocyte proliferation is measured (e.g., by tritiated thymidine incorporation) to assess sensitization.[4]
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses a greater hepatotoxic potential than its racemic parent, labetalol. This difference is likely attributable to distinct mechanisms of injury, with metabolic idiosyncrasy implicated for labetalol and an immunologic reaction for this compound.
For researchers in drug development, these findings underscore the importance of evaluating the toxicological profiles of individual stereoisomers, as they can differ significantly from the racemic mixture. Further research is warranted to fully elucidate the metabolic pathways of this compound and the specific immune responses it triggers. The development of robust in vitro and in vivo models that can predict idiosyncratic liver injury remains a critical goal for enhancing drug safety.[6][15]
References
- 1. This compound – Chiralpedia [chiralpedia.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Labetalol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labetalol hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Models of Idiosyncratic Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Activation and Cytotoxicity of Labetalol Hydrochloride Mediated by Sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pregnancy-Related Hormones Increase UGT1A1-Mediated Labetalol Metabolism in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. mdpi.com [mdpi.com]
- 11. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 14. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What have we learned from animal models of idiosyncratic, drug-induced Liver Injury? - PMC [pmc.ncbi.nlm.nih.gov]
Dilevalol vs. Other Beta-Blockers in Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dilevalol and other beta-blockers used in the treatment of hypertension, with a focus on experimental data and detailed methodologies. This compound, the (R,R)-diastereoisomer of labetalol, possesses a unique pharmacological profile, combining non-selective beta-adrenoceptor antagonism with selective beta-2-adrenoceptor agonism, resulting in vasodilation.[1] Although it showed promise as an effective antihypertensive agent, this compound was withdrawn from the market due to concerns of hepatotoxicity.[1] This guide will delve into its comparative efficacy, mechanism of action, and the experimental protocols used to elucidate these properties.
Comparative Efficacy and Hemodynamic Effects
Clinical trials have demonstrated that this compound is an effective antihypertensive agent, with an efficacy comparable, and in some cases superior, to other beta-blockers such as atenolol and metoprolol.[2][3] Its primary mechanism of blood pressure reduction is through vasodilation and a decrease in systemic vascular resistance, with minimal impact on heart rate and cardiac output at rest.[4][5] This contrasts with traditional beta-blockers like atenolol and metoprolol, which primarily lower blood pressure by reducing cardiac output.[3][5]
Quantitative Data from Comparative Clinical Trials
The following tables summarize the hemodynamic effects of this compound compared to atenolol and metoprolol from clinical studies in patients with essential hypertension.
Table 1: Hemodynamic Effects of this compound vs. Atenolol in Essential Hypertension [2][6]
| Parameter | This compound | Atenolol |
| Mean Arterial Pressure (mmHg) | ↓ 12 | ↓ 12 |
| Heart Rate (beats/min) | ↓ 13 | ↓ 24 |
| Cardiac Output | No significant change | No significant change |
| Systemic Vascular Resistance (dyne/sec/cm⁻⁵) | ↓ 149 | No significant change |
Data represents the mean change from baseline after one month of treatment.
Table 2: Hemodynamic Effects of this compound vs. Cardioselective Beta-Blockers (Atenolol and Metoprolol) [3][5]
| Parameter | This compound | Atenolol/Metoprolol |
| Mean Arterial Pressure (MAP) | Significantly reduced (p < 0.0001) | Significantly reduced (p < 0.002) |
| Systemic Vascular Resistance Index (SVRI) | Significantly reduced (p < 0.001) | Increased (p < 0.007) |
| Cardiac Index (CI) | Not significantly altered | Significantly reduced (p < 0.0001) |
| Heart Rate (HR) | Reduced | Significantly more reduced (p < 0.006) |
This table summarizes the findings from a study comparing the hemodynamic effects after acute and subchronic treatment.
Mechanism of Action: A Dual Approach
This compound's unique antihypertensive effect stems from its dual interaction with adrenergic receptors. It acts as a non-selective antagonist at beta-1 and beta-2 adrenergic receptors, similar to other non-selective beta-blockers. However, it also functions as a selective partial agonist at beta-2 adrenergic receptors, which mediates vasodilation.[4][5] This vasodilatory action is responsible for the reduction in peripheral resistance observed with this compound treatment.[7]
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway of this compound, highlighting its dual action on beta-adrenergic receptors.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound and compare it to other beta-blockers.
Clinical Trial Protocol for Assessing Antihypertensive Efficacy
This protocol outlines a typical randomized, double-blind, active-control study to compare the antihypertensive effects of this compound with another beta-blocker (e.g., atenolol or metoprolol).[1][8]
1. Study Design: A multicenter, randomized, double-blind, parallel-group study.
2. Patient Population:
- Inclusion Criteria: Male and female patients aged 18-70 years with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure of 95-114 mmHg).
- Exclusion Criteria: Secondary hypertension, significant cardiovascular disease (other than hypertension), renal or hepatic impairment, and contraindications to beta-blocker therapy.
3. Treatment Protocol:
- Washout Phase: A 2 to 4-week single-blind placebo run-in period to establish a stable baseline blood pressure.
- Randomization: Eligible patients are randomly assigned to receive either this compound or the active comparator (e.g., atenolol).
- Dose Titration: A period of 4 to 8 weeks where the dose of the study medication is gradually increased to achieve the target blood pressure (e.g., sitting diastolic blood pressure < 90 mmHg).
- Maintenance Phase: A fixed-dose treatment period of at least 8 weeks.
4. Efficacy and Safety Assessments:
- Blood pressure and heart rate are measured at regular intervals in both the sitting and standing positions.
- Adverse events are recorded at each visit.
- Laboratory tests (including liver function tests) are performed at baseline and at the end of the study.
5. Hemodynamic Measurements:
- Techniques such as M-mode echocardiography or echo-Doppler are used to measure cardiac output, stroke volume, and systemic vascular resistance at baseline and after the maintenance phase.[2][3]
"Patient_Screening" [label="Patient Screening\n(Inclusion/Exclusion Criteria)"];
"Washout" [label="Placebo Washout\n(2-4 weeks)"];
"Randomization" [label="Randomization"];
"Dilevalol_Arm" [label="this compound Treatment Arm"];
"Comparator_Arm" [label="Comparator Treatment Arm\n(e.g., Atenolol)"];
"Dose_Titration" [label="Dose Titration\n(4-8 weeks)"];
"Maintenance" [label="Maintenance Phase\n(≥8 weeks)"];
"Data_Analysis" [label="Efficacy and Safety Data Analysis"];
"Patient_Screening" -> "Washout";
"Washout" -> "Randomization";
"Randomization" -> "Dilevalol_Arm";
"Randomization" -> "Comparator_Arm";
"Dilevalol_Arm" -> "Dose_Titration";
"Comparator_Arm" -> "Dose_Titration";
"Dose_Titration" -> "Maintenance";
"Maintenance" -> "Data_Analysis";
}
Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity
This in vitro assay is used to determine the binding affinity of a drug to specific receptors. The protocol described here is a general method for assessing the binding of this compound and other beta-blockers to beta-1 and beta-2 adrenergic receptors.[4][9][10]
1. Membrane Preparation:
- Cell lines or tissues expressing the target beta-adrenergic receptor subtype are homogenized in a cold buffer.
- The homogenate is centrifuged to pellet the cell membranes containing the receptors.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
- The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]dihydroalprenolol, a non-selective beta-antagonist) at a fixed concentration.
- Increasing concentrations of the unlabeled test compound (e.g., this compound, atenolol, or metoprolol) are added to compete with the radioligand for binding to the receptor.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).
3. Separation and Detection:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- The filters are washed to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
This compound presented a novel approach to hypertension management through its dual mechanism of non-selective beta-blockade and selective beta-2 agonism, leading to effective blood pressure control primarily via vasodilation. Comparative clinical trials demonstrated its efficacy relative to established beta-blockers like atenolol and metoprolol, with a distinct hemodynamic profile. However, its clinical use was ultimately halted by safety concerns related to hepatotoxicity. The experimental data and methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, underscoring the importance of a thorough evaluation of both efficacy and safety in the development of new therapeutic agents.
References
- 1. scribd.com [scribd.com]
- 2. Comparison of central and peripheral haemodynamic effects of this compound and atenolol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, metoprolol and atenolol on left ventricular mass and function in nonelderly and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Vasodilatory Mechanisms of Dilevalol and Nebivolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory mechanisms of two third-generation beta-blockers, dilevalol and nebivolol. While both drugs exhibit vasodilatory properties, their underlying molecular pathways are distinct. This comparison is supported by experimental data to elucidate their differential pharmacological profiles.
Core Vasodilatory Mechanisms: A Tale of Two Pathways
This compound and nebivolol achieve vasodilation through fundamentally different signaling cascades. This compound's primary vasodilatory action stems from its selective partial agonism at beta-2 adrenergic receptors. In contrast, nebivolol's effects are mediated through the endothelial L-arginine/nitric oxide (NO) pathway.
This compound: Selective Beta-2 Adrenergic Agonism
This compound, the (R,R)-isomer of labetalol, is a nonselective beta-blocker with a notable exception: it acts as a partial agonist at beta-2 adrenergic receptors.[1][2][3] This selective agonism on vascular smooth muscle leads to relaxation and subsequent vasodilation.[4][5] Unlike its parent compound, labetalol, this compound possesses negligible alpha-1 blocking activity.[1] Its vasodilatory and antihypertensive effects are directly attributable to this beta-2 agonist activity, as they can be inhibited by beta-2 selective antagonists.[6]
Nebivolol: Endothelium-Dependent Nitric Oxide Release
Nebivolol is a highly selective beta-1 adrenergic receptor antagonist.[7][8] Its vasodilatory properties are unique among beta-blockers and are not mediated by alpha or beta-2 receptor modulation.[9][10] Instead, nebivolol stimulates the production of nitric oxide (NO) in the vascular endothelium.[7][8] This effect is endothelium-dependent and can be blocked by inhibitors of nitric oxide synthase (NOS).[7][11] Evidence suggests that nebivolol may exert its effect on NOS via agonism of beta-3 adrenergic receptors on endothelial cells.[12][13][14][15] The l-enantiomer of nebivolol is primarily responsible for this NO-potentiating effect, while the d-enantiomer accounts for its beta-blocking activity.
Quantitative Comparison of Vasodilatory Effects
Direct head-to-head comparative studies providing quantitative data such as EC50 values in the same experimental model are limited, particularly due to the withdrawal of this compound from the market. However, data from various in vivo and in vitro studies provide insights into their respective potencies.
Table 1: Quantitative Data on this compound-Induced Vasodilation
| Experimental Model | Parameter Measured | This compound Concentration/Dose | Result | Citation(s) |
| Human Forearm Vasculature | Forearm Blood Flow | 200 mg (single oral dose) | Significant increase in mean average forearm blood flow (5.3 vs 4.0 ml/dl tissue/min for placebo) | [16] |
| Human Forearm Vasculature | Forearm Vascular Resistance | 200 mg (single oral dose) | Significant decrease in mean forearm vascular resistance (26.5 vs 34.6 mm Hg/ml/dl tissue/min for placebo) | [16] |
Table 2: Quantitative Data on Nebivolol-Induced Vasodilation
| Experimental Model | Parameter Measured | Nebivolol Concentration/Dose | Result | Citation(s) |
| Isolated Rat Basilar Artery | Dilation | 10⁻⁷ M to 10⁻⁴ M | Concentration-dependent dilation (EC50 of 7.8 ± 0.2 x 10⁻⁶ M) | [17] |
| Isolated Rat Mesenteric Arteries | Relaxation | 10⁻⁹ to 3 x 10⁻⁵ M | Concentration-dependent relaxation (maximum 55 ± 8%) | [11] |
| Human Forearm Vasculature | Forearm Blood Flow | 354 µ g/min infusion | 91 ± 18% increase in blood flow | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct vasodilatory signaling pathways of this compound and nebivolol.
Experimental Protocols
Isolated Rat Aorta Vasodilation Assay
This in vitro method is commonly used to assess the direct vasodilatory effects of pharmacological agents on blood vessels.
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by an approved method.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 3-4 mm in length.
-
For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a small wire or wooden stick.
2. Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
One end of the ring is attached to a fixed support, and the other end is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
3. Vasodilation Protocol:
-
After equilibration, the viability of the aortic rings is assessed by contracting them with phenylephrine (1 µM) or KCl (60-80 mM).
-
The presence or absence of a functional endothelium is confirmed by testing the relaxation response to acetylcholine (1 µM) in the pre-contracted rings.
-
Once a stable contraction is achieved with phenylephrine, a cumulative concentration-response curve for the test compound (this compound or nebivolol) is generated by adding the drug in increasing concentrations to the organ bath.
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.
Human Forearm Blood Flow Measurement (Venous Occlusion Plethysmography)
This in vivo technique is used to evaluate the effects of drugs on the vascular resistance of the forearm.
1. Subject Preparation:
-
Studies are conducted in a quiet, temperature-controlled room with the subject in a supine position.
-
A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.
2. Experimental Procedure:
-
Forearm blood flow is measured using a mercury-in-silastic strain gauge plethysmograph.
-
A wrist cuff is inflated to a suprasystolic pressure to exclude blood flow to the hand.
-
An upper arm cuff is inflated to a pressure below diastolic pressure (e.g., 40 mmHg) to occlude venous outflow from the forearm.
-
The rate of increase in forearm volume, which is proportional to arterial inflow, is measured.
3. Drug Infusion Protocol:
-
A baseline blood flow measurement is taken during a saline infusion.
-
The test drug (this compound or nebivolol) is then infused at increasing doses, and forearm blood flow is measured at each dose level.
-
To investigate the mechanism of vasodilation, antagonists (e.g., a beta-blocker for this compound or an NOS inhibitor like L-NMMA for nebivolol) can be co-infused with the vasodilator.
Conclusion
This compound and nebivolol represent two distinct approaches to achieving vasodilation within the class of third-generation beta-blockers. This compound's mechanism is a direct consequence of its partial agonist activity at beta-2 adrenergic receptors, leading to vascular smooth muscle relaxation. In contrast, nebivolol's vasodilatory effect is more nuanced, relying on an endothelium-dependent pathway that involves the stimulation of nitric oxide production, likely through beta-3 adrenergic receptor activation. This fundamental difference in their mechanisms of action results in distinct pharmacological profiles and provides valuable insights for the development of future cardiovascular therapies.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nebivolol induces NO-mediated relaxations of rat small mesenteric but not of large elastic arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitric oxide mechanisms of nebivolol | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vasodilation and reduction in forearm vascular resistance after acute administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Beta-1-Receptor Blocker Nebivolol Elicits Dilation of Cerebral Arteries by Reducing Smooth Muscle [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
Dilevalol vs. Salbutamol: A Comparative Analysis of Beta-2 Agonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the beta-2 adrenergic agonist efficacy of dilevalol and salbutamol. While both molecules interact with the beta-2 adrenergic receptor, their pharmacological profiles are distinct, leading to different therapeutic applications. This compound is primarily known as an antihypertensive agent with partial beta-2 agonist activity, whereas salbutamol is a well-established short-acting beta-2 agonist used for bronchodilation. This document synthesizes available experimental data to objectively compare their performance at the beta-2 adrenoceptor.
Molecular and Pharmacological Overview
This compound is the R,R'-isomer of labetalol, a non-selective beta-adrenoceptor antagonist.[1][2] Unlike its parent compound, this compound possesses significant selective partial agonist activity at the beta-2 adrenergic receptor, which contributes to its vasodilatory and blood pressure-lowering effects.[1][3][4][5] It is characterized by its intrinsic sympathomimetic activity (ISA) at the beta-2 receptor.[6] Studies have shown that this compound is approximately 4.7 to 7 times more potent as a beta-2 agonist than labetalol.[1][7]
Salbutamol (also known as albuterol) is a selective beta-2 adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[8][9] It is a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer (levalbuterol) being responsible for the bronchodilatory effects.[10][11] The classification of salbutamol as a full or partial agonist has been debated in the literature. Some studies characterize it as a partial agonist with an intrinsic efficacy significantly lower than the full agonist isoprenaline.[12][13][14][15] For instance, one study reported an intrinsic efficacy for salbutamol of 4.9% relative to isoproterenol (100%).[15] Another study in mast cells determined its intrinsic activity to be 0.69 relative to isoprenaline (1.0).[12] However, other in vivo research in asthmatic subjects did not find evidence of partial agonism when comparing its dose-response curve to that of isoprenaline.[16]
Quantitative Comparison of Beta-2 Agonist Efficacy
Direct head-to-head comparative studies providing quantitative data such as binding affinity (Ki) and functional potency (EC50) for this compound and salbutamol at the beta-2 adrenoceptor are limited in the publicly available literature. The following tables summarize the available quantitative and qualitative data from various sources.
Table 1: Beta-2 Adrenergic Receptor Binding and Functional Potency
| Parameter | This compound | Salbutamol | Reference |
| Binding Affinity (pKA) | Not Available | 5.9 | [13] |
| Intrinsic Efficacy (relative to Isoprenaline = 1.0 or 100%) | Described as "partial agonist" or "weak partial agonist activity" | 0.69 (relative to 1.0) 4.9% (relative to 100%) | [12][15] |
| Relative Potency | ~4.7-7 times more potent than labetalol | Not Applicable | [1][7] |
Table 2: Qualitative Comparison of Beta-2 Agonist Properties
| Feature | This compound | Salbutamol | Reference |
| Primary Pharmacological Action | Non-selective beta-blocker with selective partial beta-2 agonism | Selective beta-2 agonist | [1][9] |
| Therapeutic Use | Antihypertensive | Bronchodilator | [2][8] |
| Agonist Type | Partial Agonist | Partial Agonist (conflicting reports exist) | [3][13][14][15][16] |
| Key Physiological Effect of Beta-2 Agonism | Vasodilation, reduction in peripheral resistance | Bronchodilation, smooth muscle relaxation | [3][17] |
| Receptor Regulation | Down-regulates lymphocyte beta-2 adrenoceptor density with chronic use | Can lead to receptor desensitization | [12][18] |
Signaling Pathway and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
Activation of the beta-2 adrenergic receptor by an agonist, such as this compound or salbutamol, initiates a well-characterized signaling cascade. The receptor, a G-protein coupled receptor (GPCR), couples to a stimulatory G-protein (Gs). This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.[17][19][20]
Experimental Workflows
The characterization of beta-2 agonist efficacy typically involves two key types of experiments: radioligand binding assays to determine the affinity of the compound for the receptor, and functional assays to measure the biological response following receptor activation.
Detailed Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for the beta-2 adrenergic receptor.[21][22][23][24][25]
-
Receptor Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human beta-2 adrenergic receptor. The protein concentration of the membrane preparation is determined.[21]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of a radiolabeled ligand that specifically binds to the beta-2 adrenoceptor (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the unlabeled test compound (this compound or salbutamol).[21][22]
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[21]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition binding curve. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation (General Protocol)
Functional assays measure the physiological response to receptor activation. For the beta-2 adrenergic receptor, a common method is to quantify the intracellular accumulation of cyclic AMP (cAMP).[26][27]
-
Cell Culture: Cells stably or transiently expressing the human beta-2 adrenergic receptor are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Compound Addition: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound (this compound or salbutamol).
-
Incubation: The cells are incubated for a specific time at 37°C to allow for receptor stimulation and cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or other commercially available cAMP assay kits.
-
Data Analysis: The cAMP levels are plotted against the concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) can be determined. The intrinsic activity is often calculated as the ratio of the Emax of the test compound to the Emax of a full agonist (e.g., isoprenaline).
Conclusion
This compound and salbutamol both exhibit agonist activity at the beta-2 adrenergic receptor, but their overall pharmacological profiles dictate their distinct clinical uses. This compound's partial beta-2 agonism is a component of its antihypertensive mechanism, contributing to vasodilation. In contrast, salbutamol is a selective beta-2 agonist (though its classification as a full or partial agonist is debated) designed for potent bronchodilation.
The available data indicates that salbutamol has a defined, albeit debated, intrinsic efficacy for beta-2 receptor activation leading to bronchodilation. For this compound, its beta-2 agonist activity is characterized as partial and is clinically relevant for its vasodilatory effects. A direct quantitative comparison of their beta-2 agonist efficacy from a single study is lacking, which highlights a gap in the current literature. Future research directly comparing the binding affinities, potencies, and intrinsic activities of these two compounds under the same experimental conditions would provide a more definitive understanding of their relative beta-2 agonist efficacy. Researchers in drug development should consider these distinct profiles when designing new beta-2 adrenergic receptor ligands, depending on the desired therapeutic outcome, be it bronchodilation, vasodilation, or another physiological response mediated by this receptor.
References
- 1. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of beta 2-receptor stimulation in the peripheral vascular actions of the antihypertensive this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a beta-adrenoceptor antagonist with intrinsic sympathetic activity in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic beta-sympathomimetic activity of this compound, R, R-isomer of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta2-adrenergic receptor polymorphisms affect airway responsiveness to salbutamol in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta2‐adrenergic agonist salbutamol exhibits enantioselective disposition in skeletal muscle of lean young men following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 12. Influence of agonist intrinsic activity on the desensitisation of β2-adrenoceptor-mediated responses in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of the beta 2 adrenoceptor partial agonist/antagonist activity of salbutamol in states of low and high adrenergic tone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. Dose-response curves to inhaled beta-adrenoceptor agonists in normal and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. Changes in lymphocyte beta-adrenoceptor density after this compound oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ClinPGx [clinpgx.org]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 25. Receptor-Ligand Binding Assays [labome.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Stereoselective Pharmacokinetics of Labetalol Isomers
For Researchers, Scientists, and Drug Development Professionals
Labetalol, a widely used antihypertensive agent, is a notable example of a chiral drug where stereochemistry plays a pivotal role in its pharmacokinetic and pharmacodynamic profiles. Administered as a racemic mixture of four stereoisomers, the disposition of each isomer within the body is not uniform, a phenomenon known as stereoselective pharmacokinetics. This guide provides an objective comparison of the pharmacokinetic properties of labetalol's isomers, supported by experimental data, to aid in research and development.
Pharmacological Activity of Labetalol Isomers
Labetalol's unique dual alpha- and beta-adrenergic receptor blocking activity is a direct consequence of the distinct pharmacological actions of its stereoisomers. The drug is comprised of two diastereomeric pairs: (R,R)- and (S,S)-labetalol, and (S,R)- and (R,S)-labetalol.[1]
-
(R,R)-Labetalol (Dilevalol): This isomer is primarily responsible for the drug's nonselective β-adrenergic blocking activity.[1][2]
-
(S,R)-Labetalol: This isomer is a potent and selective α1-adrenergic antagonist, contributing to the vasodilatory effects of labetalol.[1][3]
-
(S,S)-Labetalol and (R,S)-Labetalol: These two isomers are considered to have minimal to no significant adrenergic blocking activity.[1]
Stereoselective Pharmacokinetics: A Comparative Analysis
The pharmacokinetic behavior of labetalol is markedly stereoselective, particularly following oral administration. This is primarily attributed to first-pass metabolism in the liver, where the isomers are metabolized at different rates.[3][4]
Quantitative Pharmacokinetic Parameters
While comprehensive data directly comparing all four isomers in a single study is limited, the available evidence clearly demonstrates significant differences in their systemic exposure.
| Pharmacokinetic Parameter | (R,R)-Labetalol | (S,R)-Labetalol | (S,S)-Labetalol | (R,S)-Labetalol | Key Observations |
| Area Under the Curve (AUC) | Lower | Lower | Higher | Higher | After oral administration, the AUC for the pharmacologically active (R,R) and (S,R) isomers is lower than that of the less active (S,S) and (R,S) isomers.[3] The AUC(R,R)/AUC(S,S) ratio has been reported to be 0.5, indicating significantly lower systemic exposure of the (R,R)-isomer.[3] |
| Peak Plasma Concentration (Cmax) | Significantly Lower | Data not specified | Higher | Higher | At peak plasma concentrations after oral dosing, the concentration of (R,R)-labetalol is significantly lower than the other three stereoisomers.[5] |
| Apparent Oral Clearance | Higher | Data not specified | Lower | Data not specified | The apparent oral clearance for the active (R,R)-labetalol is higher than for the less active (S,S)-labetalol.[4] |
Experimental Protocols
The following sections detail the methodologies typically employed in studies investigating the stereoselective pharmacokinetics of labetalol.
Clinical Study Protocol
A representative clinical study to evaluate the stereoselective pharmacokinetics of labetalol would involve the following steps:
-
Subject Selection: Healthy human volunteers or hypertensive patients are recruited. Exclusion criteria would include any known hepatic or renal impairment that could alter drug metabolism.[4]
-
Drug Administration: A single oral dose of racemic labetalol (e.g., 100 mg) is administered to the subjects.[3]
-
Blood Sampling: Serial blood samples are collected at predetermined time points over a period of 12 to 24 hours after drug administration.[3][5]
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Pharmacokinetic Analysis: The plasma concentrations of each of the four labetalol stereoisomers are determined at each time point. Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and half-life are then calculated for each isomer.
Analytical Methodology for Chiral Separation
The accurate quantification of individual labetalol stereoisomers in plasma is crucial for pharmacokinetic analysis. A common and robust method involves Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3]
-
Sample Preparation: Plasma samples (approximately 0.5 ml) are first subjected to a liquid-liquid extraction or solid-phase extraction to isolate the drug from plasma proteins and other interfering substances. For instance, extraction can be performed with methyl tert-butyl ether at a pH of 9.5.[3]
-
Chiral Chromatography: The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system equipped with a chiral column. A frequently used chiral stationary phase is a Chirobiotic V column.[3]
-
Mobile Phase: The mobile phase used to separate the stereoisomers typically consists of a mixture of methanol, acetic acid, and diethylamine.[3]
-
Detection: The eluting isomers are detected using a tandem mass spectrometer (MS/MS), which provides high sensitivity and selectivity for quantification. The quantitation limit can be as low as 0.5 ng/ml for each stereoisomer.[3]
Visualizing the Pathways
To better understand the processes involved in the stereoselective pharmacokinetics of labetalol, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathway of labetalol isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Characterization of Labetalol in Pregnancy (The CLIP Study): A Prospective Observational Longitudinal Pharmacokinetic/Pharmacodynamic Cohort Study During Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labetalol pharmacokinetics and pharmacodynamics: evidence of stereoselective disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of Dilevalol and Propranolol Beta-Blockade: A Technical Guide
This guide provides a detailed in vitro comparison of the beta-adrenergic receptor blocking properties of dilevalol and propranolol for researchers, scientists, and drug development professionals. The information presented is based on available preclinical and pharmacological studies.
This compound, the (R,R)-isomer of labetalol, is a non-cardioselective beta-adrenoceptor antagonist that also possesses selective beta-2 partial agonist activity, leading to vasodilation.[1][2] Propranolol is a non-selective beta-blocker without intrinsic sympathomimetic activity.[3] While both are non-selective beta-blockers, their distinct pharmacological profiles result in different hemodynamic effects.
Quantitative Comparison of Beta-Blockade
The following table summarizes the in vitro beta-adrenergic receptor antagonism of this compound and propranolol. It is important to note that while direct side-by-side quantitative comparisons in the same study are limited, the relative potencies have been established in the scientific literature.
| Parameter | This compound | Propranolol | Reference Tissue/Assay |
| Beta-1 Adrenoceptor Antagonism (pA₂) ** | Similar to propranolol | ~8.5-8.6 (as -log KB) | Human Atrial & Ventricular Myocardium |
| Beta-2 Adrenoceptor Antagonism (pA₂) ** | Similar to propranolol; 2-3 times more potent than its beta-1 antagonism | ~8.9 (as -log KB vs. adrenaline) | Human Atrial Myocardium |
| Relative Potency | 4 times more potent as a nonselective beta-antagonist than labetalol.[4] | - | Pithed Rat |
| Intrinsic Sympathomimetic Activity (ISA) | Selective beta-2 partial agonist | None | Various in vitro and in vivo models |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and propranolol are provided below.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of a drug for a specific receptor by measuring its ability to displace a radioactively labeled ligand.
1. Membrane Preparation:
-
Tissue (e.g., human myocardium, rat heart) or cells expressing the target beta-adrenoceptor subtype (beta-1 or beta-2) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
A constant concentration of a radioligand with high affinity for beta-adrenoceptors (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound or propranolol) are added to compete with the radioligand for receptor binding sites.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., propranolol).
-
The mixture is incubated to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The affinity of the competitor drug for the receptor (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Bioassay for Antagonist Potency (pA₂) Determination
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist.
1. Tissue/Cell Preparation:
-
An isolated tissue preparation containing the target beta-adrenoceptors is used (e.g., guinea pig atria for beta-1, guinea pig trachea for beta-2).
-
The tissue is mounted in an organ bath containing a physiological salt solution and allowed to equilibrate.
2. Agonist Dose-Response Curve:
-
A cumulative concentration-response curve is generated for a beta-adrenoceptor agonist (e.g., isoproterenol). The response can be a change in heart rate (atria) or relaxation of smooth muscle (trachea).
3. Antagonist Incubation:
-
The tissue is incubated with a fixed concentration of the antagonist (this compound or propranolol) for a predetermined period.
4. Shift in Agonist Dose-Response Curve:
-
In the presence of the antagonist, a new cumulative concentration-response curve for the agonist is generated. A competitive antagonist will cause a parallel rightward shift of the dose-response curve.
5. Data Analysis:
-
The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is determined from the x-intercept of the Schild plot.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Bioassay (Schild Analysis) Workflow.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – Chiralpedia [chiralpedia.com]
- 3. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol vs. ACE Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dilevalol and Angiotensin-Converting Enzyme (ACE) inhibitors in the management of hypertension. The information presented is collated from peer-reviewed clinical trials and pharmacological studies to support research and development in cardiovascular therapeutics.
Executive Summary
This compound, the R,R-isomer of labetalol, is a non-cardioselective beta-adrenoceptor antagonist with a unique pharmacological profile that includes partial beta-2-agonist activity, contributing to its vasodilatory effects.[1] In contrast, ACE inhibitors exert their antihypertensive effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, within the renin-angiotensin-aldosterone system (RAAS).[2][3] Clinical studies have demonstrated that this compound is comparable in antihypertensive efficacy to ACE inhibitors such as captopril and enalapril.[1][4] This guide will delve into the quantitative comparisons, experimental methodologies, and underlying signaling pathways of these two classes of antihypertensive agents.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy data from comparative clinical trials.
Table 1: this compound vs. Captopril in Mild to Moderate Essential Hypertension
| Parameter | This compound (200 mg once daily) | Captopril (100 mg twice daily) | Significance |
| Baseline Mean Blood Pressure (MBP) (mmHg) | 118.0 ± 1.3 | 117.8 ± 1.2 | N/A |
| MBP at Week 4 (mmHg) | 107.3 ± 2.7 | 108.6 ± 2.7 | p < 0.05 |
| Change in MBP (mmHg) | -10.7 | -9.2 | |
| Data from a 4-week randomized study in patients with mild to moderate essential hypertension.[4] |
Table 2: this compound vs. Enalapril in Mild Hypertension
| Parameter | This compound (200 mg once daily) | Enalapril (20 mg once daily) | Significance |
| Baseline Supine Blood Pressure (mmHg) | ~160/100 | ~160/100 | N/A |
| Change in Supine Blood Pressure at Week 4 (mmHg) | -16 / -13 | -16 / -11 | p = NS for systolic, p = 0.03 for diastolic |
| Baseline Standing Blood Pressure (mmHg) | ~160/100 | ~160/100 | N/A |
| Change in Standing Blood Pressure at Week 4 (mmHg) | -15 / -13 | -15 / -10 | p = 0.03 for diastolic |
| Patients Achieving Diastolic BP < 90 mmHg (Supine) | 73% | 55% | p = 0.02 |
| Patients Achieving Diastolic BP < 90 mmHg (Standing) | 69% | 43% | p < 0.01 |
| Data from a 4-week, multicenter, randomized, double-blind, parallel-group study.[5] |
Signaling Pathways
The distinct mechanisms of action of this compound and ACE inhibitors are visually represented by their signaling pathways.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. [Evaluation of the efficacy and safety of this compound in the treatment of essential arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and enalapril administered once daily for mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol: A Comparative Clinical Review for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive head-to-head comparison of Dilevalol with other key antihypertensive agents, supported by data from clinical trials.
This compound, the R,R-isomer of labetalol, is an antihypertensive agent with a unique pharmacological profile, acting as a non-selective beta-adrenoceptor antagonist and a selective beta-2-adrenoceptor agonist. This dual mechanism of action results in vasodilation and a subsequent reduction in blood pressure, with a minimal effect on heart rate.[1][2] This guide synthesizes findings from multiple clinical trials to compare the efficacy, safety, and experimental protocols of this compound against placebo and other established antihypertensive drug classes, including beta-blockers, ACE inhibitors, and calcium channel blockers.
Efficacy and Safety: A Tabular Comparison
The following tables summarize the quantitative data from head-to-head clinical trials involving this compound, offering a clear comparison of its performance against other antihypertensive agents.
Table 1: Comparative Efficacy of this compound in Blood Pressure Reduction
| Comparator | Study Population | This compound Dose | Comparator Dose | Change in Supine Diastolic BP (mmHg) - this compound | Change in Supine Diastolic BP (mmHg) - Comparator | Key Findings |
| Placebo | Mild Hypertension | 200-800 mg/day | N/A | Significant reduction | No significant change | This compound was significantly more effective than placebo in lowering both systolic and diastolic blood pressure.[3][4] |
| Placebo | Moderate Hypertension (IV) | 125 mg (cumulative) | N/A | -9 mmHg | -1 mmHg | Intravenous this compound effectively lowered blood pressure compared to placebo.[5] |
| Placebo | Isolated Systolic Hypertension | 100-400 mg/day | N/A | -5 mmHg | - | This compound demonstrated a measurable antihypertensive effect in patients with isolated systolic hypertension.[6] |
| Atenolol | Essential Hypertension | Not Specified | Not Specified | Not Specified | Not Specified | In elderly hypertensive patients, this compound was significantly more effective at lowering systolic blood pressure than atenolol.[7] |
| Atenolol | Essential Hypertension | Not Specified | Not Specified | -12 mmHg (MAP) | -12 mmHg (MAP) | Both drugs showed similar reductions in mean arterial pressure, but this compound achieved this through a reduction in systemic vascular resistance, while atenolol reduced cardiac output.[8] |
| Metoprolol | Hypertension | 200-1600 mg/day | 100-400 mg/day | Effective reduction | Effective reduction | Both drugs effectively reduced blood pressure to a similar level.[9] |
| Captopril | Mild to Moderate Hypertension | 200 mg/day | 100 mg/bid | -10.7 mmHg (MAP) | -9.2 mmHg (MAP) | This compound was as effective as captopril in reducing mean blood pressure.[10] |
| Enalapril | Mild Hypertension | 200 mg/day | 20 mg/day | -13 mmHg | -11 mmHg | This compound showed a trend towards a greater effect on diastolic pressure.[11] More this compound-treated patients achieved a diastolic pressure of less than 90 mmHg.[11] |
| Nifedipine | Hypertension | Not Specified | Not Specified | Similar reduction | Similar reduction | Both drugs were similarly effective in lowering resting blood pressure.[4][12] this compound was more effective at limiting the rise in systolic blood pressure during exercise.[4][12] |
| Nifedipine | Mild to Moderate Hypertension | 200 mg/day | 40 mg/bid | -11.7 mmHg (MAP) | -9.0 mmHg (MAP) | This compound was as effective as nifedipine in reducing mean blood pressure.[10] |
Table 2: Comparative Safety and Tolerability of this compound
| Comparator | Common Adverse Effects with this compound | Common Adverse Effects with Comparator | Key Differences in Safety Profile |
| Placebo | Fatigue (2.5%), Nausea (1.9%), Headache (1.8%), Dizziness (1.7%)[7] | Not significantly different from this compound[13] | This compound was generally well-tolerated, with a side-effect profile similar to placebo at recommended doses.[10][13] |
| Atenolol | Less frequent "typical" beta-blocker side effects[7] | More pronounced reduction in skin temperature and thermal clearance[8] | This compound's vasodilatory action may lead to a different side-effect profile compared to traditional beta-blockers.[8] |
| Metoprolol | Fewer discontinuations (9%)[9] | More discontinuations (16%), higher incidence of depression (6% vs <1%) and impotence (5% vs <1%)[9] | This compound was associated with a lower incidence of CNS-related side effects compared to metoprolol.[9] |
| Captopril | Headache, gastrointestinal discomfort[11] | Headache, gastrointestinal discomfort[11] | The safety profiles of this compound and enalapril were comparable.[11] |
| Nifedipine | Fatigue[1] | Dyspepsia, ankle edema[1] | The types of adverse effects differed based on the drug's mechanism of action. |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the clinical trials is crucial for interpreting the results. The following table outlines the experimental designs of several key head-to-head studies.
Table 3: Overview of Experimental Protocols
| Study Comparator | Study Design | Patient Population | Inclusion Criteria | Dosing Regimen | Duration |
| Placebo | Double-blind, randomized, parallel-group[3] | Mild hypertension | Supine diastolic BP 95-105 mmHg[3] | 4-week placebo run-in, then this compound 100-800 mg/day (titrated) followed by a 4-week maintenance phase.[3] | 8 weeks + run-in |
| Atenolol & Metoprolol | Not specified | Hypertensive patients | Not specified | Acute (first dose) and subchronic treatment with this compound (400 mg, mean daily dose 1,042 mg), atenolol (50 mg), or metoprolol (100 mg).[14] | Not specified |
| Metoprolol | Multicenter, randomized[9] | Hypertensive patients | Not specified | 4-week placebo washout, then this compound titrated from 200-1600 mg/day and metoprolol from 100-400 mg/day. Responders were followed for 1 year.[9] | 1 year + washout |
| Captopril & Nifedipine | Randomized[10] | Mild to moderate essential hypertension | Diastolic BP 95-105 mmHg[10] | 2-3 week placebo lead-in. Then, 4 weeks of this compound 200 mg/day, Captopril 100 mg/bid, or Nifedipine 40 mg/bid.[10] | 4 weeks + lead-in |
| Enalapril | Multicenter, randomized, double-blind, parallel-group[11] | Mild hypertension | Baseline supine DBP approx. 100 mmHg[11] | 3-week placebo washout, followed by 4 weeks of this compound 200 mg or enalapril 20 mg once daily.[11] | 4 weeks + washout |
| Nifedipine | Double-blind, crossover[4][12] | Hypertensive patients | Not specified | 1 month's administration of each drug.[4][12] | 2 months |
Visualizing Mechanisms and Workflows
To further clarify the pharmacological action of this compound and the structure of the clinical trials, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The safety and efficacy of once-daily this compound in patients with mild hypertension: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound (R,R-labetalol) compared with nifedipine on heart rate, blood pressure and muscle blood flow at rest and on exercise in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of intravenous this compound with placebo in moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of this compound and placebo in the management of isolated systolic hypertension using ambulatory monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of central and peripheral haemodynamic effects of this compound and atenolol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of beta 2 agonism and beta 1 and beta 2 antagonism on adverse effects and plasma lipoproteins: results of a multicenter comparison of this compound and metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Evaluation of the efficacy and safety of this compound in the treatment of essential arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of this compound and enalapril administered once daily for mild hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound (R,R-labetalol) compared with nifedipine on heart rate, blood pressure and muscle blood flow at rest and on exercise in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound, metoprolol and atenolol on left ventricular mass and function in nonelderly and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Adverse Effect Profiles of Labetalol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Labetalol, a widely utilized antihypertensive agent, is unique in its action as a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist. It is administered as a racemic mixture of four stereoisomers: (R,R), (S,R), (S,S), and (R,S). These stereoisomers exhibit distinct pharmacological activities, which in turn contribute differently to the drug's therapeutic efficacy and adverse effect profile. This guide provides a detailed comparison of the adverse effects associated with labetalol and its stereoisomers, supported by experimental data and methodologies, to inform further research and drug development.
The (R,R)-stereoisomer, also known as dilevalol, is a potent non-selective beta-blocker with partial beta-2 agonist activity.[1][2] The (S,R)-stereoisomer is primarily responsible for the alpha-1 blocking activity.[3][4] The (S,S) and (R,S) stereoisomers are considered to have minimal adrenergic blocking activity.[5] A significant aspect of the comparative safety profile is the hepatotoxicity observed with this compound, which led to its withdrawal from the market, an effect not prominently seen with the racemic mixture of labetalol.[6][7]
Quantitative Comparison of Adverse Effects
The following table summarizes the incidence of common adverse effects reported in clinical trials for racemic labetalol and its (R,R)-stereoisomer, this compound. Data for the isolated (S,R), (S,S), and (R,S) stereoisomers are not available as they have not been developed for therapeutic use individually.
| Adverse Effect | Racemic Labetalol (%) | This compound ((R,R)-isomer) (%) | Reference |
| Dizziness | 5-20 | 1.7 - 7 | [1] |
| Fatigue | 2-10 | 2.5 | [8] |
| Nausea | 1-19 | 1.9 | [8] |
| Headache | 1-2 | 1.8 - 7 | [1][8] |
| Diarrhea | <1-2 | ~7 | [1] |
| Orthostatic Hypotension | Common | Not Commonly Associated | [1] |
| Hepatotoxicity | Rare reports of hepatocellular injury | Reports of fatal liver injury leading to withdrawal | [6][9][10] |
Note: The incidence of adverse effects for racemic labetalol can vary depending on the patient population and dosage. The data for this compound is from a consolidated database of 2011 patients.[8]
Experimental Protocols
Assessment of Cardiovascular Adverse Effects in Preclinical Models
Preclinical evaluation of cardiovascular adverse effects for beta-blockers often involves animal models to assess hemodynamic changes.
-
Experimental Workflow for Assessing Hemodynamic Effects in Rats:
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar rats are commonly used.[3]
-
Drug Administration: Labetalol and its stereoisomers are administered orally or intravenously at various doses.[11]
-
Hemodynamic Monitoring:
-
Blood pressure is measured directly via a catheter implanted in the carotid or femoral artery.
-
Heart rate is derived from the blood pressure waveform or an electrocardiogram (ECG).
-
Cardiac output can be measured using techniques like thermodilution or Fick's principle.
-
-
Experimental Procedure (based on Riva et al., 1991):
-
Rats are anesthetized, and catheters are implanted for drug administration and blood pressure monitoring.[11]
-
A baseline period is established to record stable hemodynamic parameters.
-
The test compound (labetalol or a stereoisomer) is administered.
-
Blood pressure and heart rate are continuously monitored for a specified period to determine the onset, magnitude, and duration of the effect.[11]
-
To assess alpha-1 and beta-1 adrenoceptor antagonism, pressor responses to phenylephrine and chronotropic responses to isoprenaline are measured before and after drug administration.[11]
-
-
-
Diagram of Preclinical Cardiovascular Assessment Workflow:
Workflow for preclinical assessment of cardiovascular effects.
Clinical Evaluation of Orthostatic Hypotension
Orthostatic hypotension is a common adverse effect of drugs with alpha-blocking properties.
-
Methodology for Assessing Orthostatic Hypotension:
-
The patient rests in a supine position for at least 5 minutes.
-
Blood pressure and heart rate are measured in the supine position.
-
The patient then stands up.
-
Blood pressure and heart rate are measured again at 1 and 3 minutes after standing.[12][13]
-
Orthostatic hypotension is generally defined as a drop in systolic blood pressure of ≥20 mmHg or a drop in diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.[14]
-
Monitoring for Drug-Induced Liver Injury (DILI)
Given the known risk of hepatotoxicity with this compound and rare reports with labetalol, monitoring liver function is crucial.
-
Protocol for Liver Function Monitoring in Clinical Trials:
-
Baseline Assessment: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, are measured before initiating treatment.
-
Routine Monitoring: LFTs are monitored periodically during the trial. The frequency of monitoring may be increased for drugs with a known risk of hepatotoxicity.[15][16]
-
Symptom-driven Testing: LFTs should be promptly measured if a patient develops signs or symptoms of liver dysfunction, such as jaundice, dark urine, persistent anorexia, or right upper quadrant tenderness.[9]
-
Criteria for Discontinuation: Specific criteria for drug discontinuation are predefined in the trial protocol. These are often based on the extent of LFT elevation (e.g., ALT >3x the upper limit of normal) and the presence of symptoms or hyperbilirubinemia (Hy's Law).[6]
-
Signaling Pathways
The adverse effects of labetalol and its stereoisomers are directly related to their interaction with adrenergic receptors.
-
Alpha-1 Adrenergic Receptor Signaling (Antagonized by (S,R)-Labetalol):
Alpha-1 adrenergic receptor signaling pathway. -
Beta-1 Adrenergic Receptor Signaling (Antagonized by (R,R)-Labetalol):
Beta-1 adrenergic receptor signaling pathway. -
Beta-2 Adrenergic Receptor Signaling (Partial Agonism by (R,R)-Labetalol):
Beta-2 adrenergic receptor signaling pathway.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 6. karger.com [karger.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orthostatic hypotension – a practical approach to investigation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. droracle.ai [droracle.ai]
- 15. lifelinkr.com [lifelinkr.com]
- 16. pdf.hres.ca [pdf.hres.ca]
Safety Operating Guide
Navigating the Safe Disposal of Dilevalol: A Guide for Laboratory Professionals
Ensuring the proper disposal of pharmaceutical agents like Dilevalol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is not only a matter of compliance but also a commitment to protecting public health and the integrity of our ecosystems. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, drawing upon general best practices for pharmaceutical waste management.
Core Principles of Pharmaceutical Waste Disposal
Step-by-Step Disposal Procedures for this compound
-
Characterization of Waste: The first step is to determine if the this compound waste is considered hazardous. This determination should be based on its characteristics, such as toxicity, corrosivity, or reactivity.[1] Unused, expired, or contaminated this compound, as well as materials used in its handling (e.g., personal protective equipment, vials, syringes), should be considered for proper disposal.[3][4]
-
Segregation: Proper segregation is crucial to prevent the unnecessary treatment of non-hazardous waste as hazardous and to ensure compliance.
-
Hazardous Pharmaceutical Waste: If this compound is determined to be a hazardous waste, it must be collected in designated, clearly labeled, and leak-proof containers. These containers are often color-coded, with black typically used for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste.
-
Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, it should be placed in separate containers, often color-coded blue or white.
-
Sharps: Any needles or syringes used with this compound must be disposed of in rigid, puncture-resistant sharps containers.[5]
-
-
Container Management: Ensure that all waste containers are securely sealed and stored in a designated, secure area away from general traffic.[5] The exterior of the containers should remain free from contamination.
-
Treatment and Disposal: The method of final disposal depends on the waste classification.
-
Hazardous Waste: The standard and required method for hazardous pharmaceutical waste is incineration at a permitted facility.[2] This process is designed to destroy the chemical compounds, rendering them non-retrievable.
-
Non-Hazardous Waste: While less stringent, non-hazardous pharmaceutical waste should also be disposed of responsibly, often through incineration or other approved methods, to prevent environmental contamination. Flushing of pharmaceuticals is generally discouraged unless specifically recommended by the FDA for certain high-risk medications, as it can contaminate water supplies.[1][6]
-
Transportation: The transport of hazardous waste to a disposal facility is also regulated and must be handled by a licensed transporter, accompanied by a hazardous waste manifest to track its journey from generation to final disposal.[3]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Quantitative Data Summary
No specific quantitative data regarding this compound disposal was identified in the search results. The following table provides a general summary of common pharmaceutical waste container color-coding for easy reference.
| Waste Type | Container Color |
| RCRA Hazardous Pharmaceutical Waste | Black |
| Non-Hazardous Pharmaceutical Waste | Blue or White |
| Sharps | Red (typically) |
| Chemotherapy Waste | Yellow (often) |
Best Practices for Handling this compound
To minimize waste and ensure safety, laboratory professionals should adhere to the following best practices when handling this compound:
-
Training: Ensure all personnel handling this compound are trained on its properties and the facility's specific waste management procedures.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, when handling this compound.[4]
-
Spill Management: Have a spill kit readily available. In the event of a spill, follow established protocols for cleaning and decontaminating the area. All materials used for spill cleanup should be disposed of as hazardous waste.[5]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, including manifests from the disposal facility.[3]
By following these guidelines, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
